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  • Product: 1-Methylspermidine
  • CAS: 137946-02-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methylspermidine: From Discovery to Synthesis and Biological Significance

<_ _> Abstract This technical guide provides a comprehensive overview of 1-methylspermidine (1-MeSpd), a metabolically stable analog of the vital biogenic polyamine, spermidine. We delve into the discovery of this molecu...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This technical guide provides a comprehensive overview of 1-methylspermidine (1-MeSpd), a metabolically stable analog of the vital biogenic polyamine, spermidine. We delve into the discovery of this molecule, its physiological relevance, and its emergence as a valuable tool in chemical biology and drug development. The core of this document is a detailed exploration of the chemical synthesis of 1-methylspermidine, presenting and comparing various synthetic strategies. We provide field-proven insights into experimental choices, detailed protocols, and the rationale behind different methodological approaches. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of 1-methylspermidine and its synthesis.

Introduction: The Significance of Polyamines and the Advent of 1-Methylspermidine

Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and the stabilization of nucleic acids.[1][2] Spermidine, in particular, plays a critical role in maintaining cellular homeostasis and has been implicated in processes ranging from tissue regeneration to the modulation of enzymatic activity.[1] However, the physiological instability of spermidine, which can be readily converted into other polyamines, presents a challenge for studying its specific biological functions.[3]

This challenge led to the development of metabolically stable analogs, among which 1-methylspermidine (also referred to as N(1)-methylspermidine or 1-MeSpd) has emerged as a significant research tool.[3] By virtue of its methyl group, 1-methylspermidine is resistant to the enzymatic degradation pathways that regulate natural polyamine levels, such as acetylation by spermidine/spermine N1-acetyltransferase (SSAT).[4] This metabolic stability, with a reported half-life of 90 hours, allows for a more precise investigation of the downstream effects of sustained polyamine activity.[3]

Discovery and Natural Context

While much of the focus on 1-methylspermidine is as a synthetic analog, understanding the broader context of polyamine metabolism is crucial. The biosynthesis of natural polyamines like spermidine is a tightly regulated process.[5][6] Enzymes such as spermidine synthase catalyze the transfer of an aminopropyl group to putrescine to form spermidine.[6] The levels of these polyamines are controlled by a delicate balance of biosynthesis and catabolism, with SSAT being a key regulatory enzyme in the latter.[7][8] The discovery and subsequent synthesis of 1-methylspermidine were driven by the need to bypass this rapid metabolic turnover to elucidate the specific roles of spermidine in cellular function.[4]

Chemical Synthesis of 1-Methylspermidine: Strategies and Protocols

The synthesis of polyamine analogs like 1-methylspermidine requires careful consideration of regioselectivity to ensure the methyl group is introduced at the desired N1 position. Several synthetic strategies have been developed, each with its own advantages and challenges.

Synthetic Approaches: A Comparative Overview

Two primary strategies for the synthesis of 1-methylspermidine have been reported:

  • Condensation and Reduction: This early approach involved the condensation of an N-protected 3-aminobutyric acid with putrescine, followed by the reduction of the resulting amide.[9] However, this method was hampered by the poor solubility of the amide intermediate and difficulties in its reduction and isolation, leading to low overall yields (around 16%) and small-scale production (less than 100 mg).[9]

  • Alkylation of Putrescine: A more efficient and scalable method involves the alkylation of putrescine with a suitable electrophile.[9] One successful gram-scale synthesis utilizes the alkylation of putrescine with N-Cbz-3-amino-1-butyl methanesulfonate, followed by deprotection of the amino group.[9] This four-step process, starting from 3-aminobutanol-1, achieves a significantly higher overall yield of approximately 60%.[9]

The alkylation approach is generally preferred due to its higher yield, better scalability, and more manageable intermediates. The choice of protecting groups for the amino functionalities is a critical aspect of this strategy to ensure selective alkylation.

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-methylspermidine via the alkylation of putrescine, highlighting the key transformations.

G cluster_0 Starting Materials cluster_1 Key Intermediates & Reactions cluster_2 Final Product A Putrescine D Protected 1-Methylspermidine A->D Alkylation (with C) B N-Protected 3-amino-1-butanol C N-Cbz-3-amino-1-butyl methanesulfonate (Electrophile) B->C Mesylation C->D E 1-Methylspermidine (as trihydrochloride salt) D->E Deprotection (e.g., Hydrogenation)

Caption: Generalized synthetic workflow for 1-methylspermidine.

Detailed Experimental Protocol: Gram-Scale Synthesis

The following protocol is based on the efficient alkylation method and is designed for gram-scale production.

Step 1: Synthesis of N-(Benzyloxycarbonyl)-protected 1-Methylspermidine Analog This step involves the alkylation of putrescine with a suitable protected aminobutyl precursor. The use of a protecting group like benzyloxycarbonyl (Cbz) is crucial for directing the alkylation and preventing unwanted side reactions.

  • Prepare a solution of the N-(benzyloxycarbonyl)-protected aminobutyl precursor (e.g., N-Cbz-3-amino-1-butyl methanesulfonate).

  • In a separate reaction vessel, dissolve an excess of putrescine in a suitable solvent.

  • Slowly add the solution of the protected precursor to the putrescine solution under controlled temperature conditions.

  • Allow the reaction to proceed for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess putrescine and other water-soluble impurities.

  • Purify the resulting N-(benzyloxycarbonyl)-protected 1-methylspermidine analog by column chromatography.

Step 2: Deprotection to Yield 1-Methylspermidine Trihydrochloride The final step is the removal of the protecting group to yield the free polyamine, which is typically isolated as a salt for improved stability and handling.

  • Dissolve the purified, protected analog (10 mmol) in a mixture of acetic acid and methanol (1:1, 35 mL).

  • Add a suspension of Palladium on black (Pd/black) catalyst in methanol (1 mL).

  • Carry out hydrogenation at atmospheric pressure until the deprotection is complete (monitor by TLC).

  • Filter off the catalyst.

  • Evaporate the filtrate to dryness in vacuo.

  • Redissolve the residue in ethanol (20 mL) and add 5 M HCl (10 mL).

  • Evaporate the solution to dryness in vacuo.

  • Co-evaporate the residue with dry ethanol (2 x 20 mL) to remove any remaining traces of water and acid.

  • Recrystallize the final product from a methanol-ethanol mixture to yield 1-methylspermidine trihydrochloride.[9]

Biological Functions and Applications

The metabolic stability of 1-methylspermidine makes it a powerful tool for investigating the biological roles of polyamines.

Key Biological Activities
  • Hair Follicle Growth: 1-Methylspermidine has been shown to prolong the anagen (growth) phase of human hair follicles in culture.[3][10][11] It also stimulates the expression of epithelial stem cell-associated keratin K15, suggesting a role in regulating hair follicle stem cell functions.[3] These findings highlight its potential for the treatment of alopecia and other hair loss disorders.[3]

  • Anti-inflammatory and Antioxidant Effects: Studies have demonstrated that 1-methylspermidine can reduce the production of intracellular reactive oxygen species and decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] These properties suggest its potential therapeutic application in inflammatory skin conditions.[3]

  • Autophagy Induction: 1-Methylspermidine has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components that is crucial for cellular health and longevity.[12]

  • Cell Growth Restoration: In cells depleted of natural polyamines, 1-methylspermidine can restore cell growth, indicating its ability to substitute for spermidine in essential cellular functions.[4]

Comparative Biological Effects
FeatureSpermidine1-MethylspermidineRationale for Difference
Metabolic Stability Low (readily metabolized)High (half-life of 90h)Methyl group at N1 position prevents acetylation by SSAT.[3][4]
Hair Growth Promotion Promotes hair shaft elongation.[13]Strongly prolongs anagen phase.[3]Sustained action due to metabolic stability.
Stem Cell Regulation Modulates epithelial stem cell functions.[13]Stimulates K15 expression.[3]Persistent signaling due to longer half-life.
Anti-inflammatory Exhibits anti-inflammatory properties.[1]Potent anti-inflammatory effects.[3]Increased bioavailability and duration of action.

Conclusion and Future Directions

1-Methylspermidine has proven to be an invaluable molecular probe for dissecting the complex biology of polyamines. Its synthesis, particularly through scalable alkylation methods, has made it accessible for a wide range of research applications. The demonstrated efficacy of 1-methylspermidine in promoting hair growth and its anti-inflammatory properties open up exciting avenues for dermatological and cosmetic drug development. Future research will likely focus on further elucidating the specific molecular targets of 1-methylspermidine and exploring its therapeutic potential in a broader range of age-related and inflammatory diseases. The continued development of novel synthetic routes to this and other polyamine analogs will undoubtedly fuel further discoveries in this important field.

References

  • Ramot, Y., Marzani, B., Pinto, D., Kloepper, J. E., & Paus, R. (2015). N(1)-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles. Archives of Dermatological Research, 307(9), 841–847. [Link]

  • Khairutdinov, B. I., Tulkina, L. G., Valuev-Elliston, V. T., & Khomutov, A. R. (2023). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. Biomolecules, 13(6), 916. [Link]

  • Casero, R. A., & Pegg, A. E. (2009). Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator. IUBMB life, 61(9), 920–926. [Link]

  • Rinaldi, F., Marzani, B., Pinto, D., & Ramot, Y. (2017). A spermidine-based nutritional supplement prolongs the anagen phase of hair follicles in humans: a randomized, placebo-controlled, double-blind study. Dermatology practical & conceptual, 7(4), 17–21. [Link]

  • Madeo, F., Eisenberg, T., Pietrocola, F., & Kroemer, G. (2018). Spermidine in health and disease. Science, 359(6374), eaan2788. [Link]

  • Lee, J., Michael, A. J. (2021). New routes for spermine biosynthesis. Proceedings of the National Academy of Sciences, 118(12), e2026578118. [Link]

  • Ramot, Y., Tiede, S., Bíró, T., Abu Bakar, M. H., Sugawara, K., Philpott, M. P., Harrison, W., Pietilä, M., & Paus, R. (2011). Spermidine promotes human hair growth and is a novel modulator of human epithelial stem cell functions. PloS one, 6(7), e22564. [Link]

  • Rinaldi, F., Marzani, B., Pinto, D., & Ramot, Y. (2017). A spermidine-based nutritional supplement prolongs the anagen phase of hair follicles in humans: a randomized, placebo-controlled, double-blind study. Dermatology Practical & Conceptual, 7(4), 17-21. [Link]

  • Grigorenko, N. A., Vepsalainen, J., Jarvinen, A., Keinanen, T. A., Alhonen, L., Janne, J., Kritsyn, A. M., & Khomutov, A. R. (2004). A new synthesis of alpha-methylspermidine. Bioorganicheskaia khimiia, 30(4), 441–445. [Link]

  • Edwards, M. L., Prakash, N. J., Stemerick, D. M., Sunkara, S. P., Bitonti, A. J., Davis, G. F., Dumont, J. A., & Bey, P. (1990). metabolically stable spermidine and spermine mimics capable of supporting growth in cells depleted of polyamines. Journal of medicinal chemistry, 33(5), 1369–1375. [Link]

  • Rinaldi, F., Marzani, B., Pinto, D., & Sorbellini, E. (2021). New Multi-Targeting Strategy in Hair Growth Promotion: In Vitro and in Vivo Studies. Cosmetics, 8(2), 37. [Link]

  • Giuliani Pharma. (2015). N1-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles. Hair Science Giuliani. [Link]

  • Khairutdinov, B. I., Tulkina, L. G., Valuev-Elliston, V. T., & Khomutov, A. R. (2023). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. ResearchGate. [Link]

  • Pegg, A. E. (2006). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. IUBMB life, 58(8), 453–459. [Link]

  • Michael, A. J. (2016). The Essential Role of Spermidine in Growth of Agrobacterium tumefaciens Is Determined by the 1,3-Diaminopropane Moiety. ResearchGate. [Link]

  • Theoharides, T. C. (1983). Assay of Ornithine Decarboxylase and Spermidine/Spermine N1-acetyltransferase Activities. ResearchGate. [Link]

  • Fiori, L. M., Turecki, G. (2011). Epigenetic regulation of spermidine/spermine N1-acetyltransferase (SAT1) in suicide. Journal of psychiatric research, 45(10), 1368–1375. [Link]

  • InterPro. (n.d.). Spermidine/spermine synthases (IPR001045). EMBL-EBI. [Link]

  • Fogel-Petrovic, M., Kramer, D. L., Vujcic, S., Miller, C. D., Park, M. H., & Porter, C. W. (2008). Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate. Analytical biochemistry, 376(1), 101–107. [Link]

  • Markowicz, J., Wanczura, M., Gorska-Warsewicz, H., & Strachecka, A. (2022). Spermidine supplementation in honey bees: Autophagy and epigenetic modifications. PLOS ONE, 17(1), e0262699. [Link]

  • Khairutdinov, B. I., Tulkina, L. G., Valuev-Elliston, V. T., & Khomutov, A. R. (2023). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. PubMed, 13(6), 916. [Link]

  • Morselli, E., et al. (2021). N1-acetylspermidine is a determinant of hair follicle stem cell fate. Development, 148(19), dev199791. [Link]

  • Haase, O., et al. (2022). Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. [Link]

  • Hoffecker, I. (2015). Maleimide-PEG-DPPE Synthesis Protocol. ResearchGate. [Link]

  • Fiori, L. M., et al. (2009). Identification and Characterization of spermidine/spermine N1-acetyltransferase Promoter Variants in Suicide Completers. Biological psychiatry, 66(5), 455–461. [Link]

  • Bugatti, K. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in molecular biology, 2931, 285–297. [Link]

  • Iacopetta, D., et al. (2022). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 27(19), 6543. [Link]

Sources

Exploratory

Technical Guide: The Role of 1-Methylspermidine in Polyamine Metabolism

Executive Summary 1-Methylspermidine (1-MeSpd) —specifically the -methyl derivative—serves as a critical tool compound in polyamine research due to its unique property of metabolic arrest . Unlike natural spermidine, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylspermidine (1-MeSpd) —specifically the


-methyl  derivative—serves as a critical tool compound in polyamine research due to its unique property of metabolic arrest . Unlike natural spermidine, which is rapidly interconverted into spermine (via Spermine Synthase) or acetylated and excreted (via SSAT), 1-Methylspermidine resists these catabolic and anabolic modifications while retaining the ability to fulfill the most essential function of spermidine: the hypusination of eukaryotic initiation factor 5A (eIF5A).

This guide delineates the mechanistic behavior of 1-Methylspermidine, distinguishing between its structural isomers, its utility in dissecting the Polyamine Transport System (PTS), and its application in validating the spermidine-eIF5A axis in cell proliferation.

Part 1: Chemical Identity & Structural Biology

Structural Distinction: -Methyl vs. N-Methyl

Confusion often arises in the literature between 1-Methylspermidine (C-methylated at the alpha position) and


-Methylspermidine  (N-methylated at the terminal amine). For metabolic studies, this distinction is non-negotiable.
  • 1-Methylspermidine (

    
    -MeSpd):  The methyl group is attached to the C1 carbon (alpha to the aminopropyl nitrogen). This steric bulk protects the adjacent amine from enzymatic attack by acetyltransferases and oxidases.
    
  • 
    -Methylspermidine:  The methyl group is attached directly to the nitrogen. While stable against some oxidases, it does not exhibit the same substrate specificity for Deoxyhypusine Synthase (DHS) as the 
    
    
    
    -methyl variant.

Crucial Isomer Specificity: Research indicates that (S)-1-Methylspermidine is the biologically active isomer capable of sustaining cell growth, whereas the (R)-isomer is largely inactive.[1] This stereospecificity suggests that the active site of Deoxyhypusine Synthase (DHS) has strict steric requirements.

Steric Hindrance as a Metabolic Shield

The utility of 1-Methylspermidine lies in its resistance to the "Polyamine Metabolic Flux":

  • Resistance to Spermine Synthase (SMS): The

    
    -methyl group sterically hinders the transfer of the aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM), preventing conversion into Spermine.
    
  • Resistance to SSAT (SAT1): Spermidine/spermine

    
    -acetyltransferase cannot efficiently acetylate the sterically crowded amine, preventing the rapid export/catabolism cycle seen with natural spermidine.
    

Part 2: Metabolic Pathway Interactions

The Hypusine Axis (Functional Mimicry)

The sole essential function of spermidine in cell proliferation is the modification of eIF5A.

  • Mechanism: Deoxyhypusine Synthase (DHS) transfers the aminobutyl moiety from spermidine to a specific lysine (Lys50) on eIF5A.[2][3][4][5][6]

  • 1-MeSpd Interaction: (S)-1-Methylspermidine acts as a functional surrogate . DHS accepts it as a substrate, transferring the methylated aminobutyl group to eIF5A.[7]

  • Outcome: The resulting "Methyl-Hypusinated" eIF5A is functional, allowing the ribosome to translate polyproline-rich motifs and sustaining cell proliferation even in the total absence of natural spermidine (e.g., under DFMO treatment).

The Catabolic Blockade

In standard metabolism, Polyamine Oxidase (PAO) and Spermine Oxidase (SMOX) degrade polyamines to recycle them or generate reactive oxygen species (ROS).

  • 1-MeSpd Interaction: It is a poor substrate for these oxidases. Consequently, it accumulates intracellularly to high levels without generating toxic H

    
    O
    
    
    
    byproducts, making it an ideal tracer for uptake studies.
Visualization: The Metabolic Bypass

The following diagram illustrates how 1-Methylspermidine enters the cycle but hits metabolic dead-ends, funneling exclusively into the Hypusine pathway.

G cluster_legend Legend Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spd Synthase Spermine Spermine Spermidine->Spermine SMS eIF5A Hypusinated eIF5A (Growth Active) Spermidine->eIF5A DHS AcetylSpd N1-Acetylspermidine (Excretion) Spermidine->AcetylSpd SSAT1 MeSpd 1-Methylspermidine (Tracer/Mimic) MeSpd->Spermine BLOCKED (Steric) MeSpd->eIF5A ACCEPTED (S-isomer only) MeSpd->AcetylSpd BLOCKED (Steric) ODC ODC SMS Spermine Synthase SSAT SSAT1 DHS DHS (Deoxyhypusine Synthase) key1 Green Arrow = Functional Pathway key2 Red Arrow = Blocked Pathway

Caption: 1-Methylspermidine mimics spermidine for eIF5A hypusination but is metabolically arrested, blocked from conversion to spermine or acetylation.

Part 3: Experimental Protocols & Applications

The DFMO Rescue Assay (Functional Validation)

This protocol validates whether a compound can substitute for spermidine in its essential growth functions.

Principle: DFMO (Difluoromethylornithine) irreversibly inhibits ODC, depleting intracellular putrescine and spermidine, leading to cytostasis. Exogenous addition of 1-Methylspermidine should restore growth only if it can be used by DHS to modify eIF5A.

Protocol:

  • Seeding: Seed cells (e.g., CHO, HeLa, or DU145) at

    
     cells/well in 96-well plates.
    
  • Depletion: Treat cells with 5 mM DFMO for 24 hours to deplete endogenous polyamines.

  • Rescue Treatment:

    • Group A (Control): Vehicle only (Growth Arrest expected).

    • Group B (Positive Control): Add

      
       Spermidine.
      
    • Group C (Test): Add

      
       (S)-1-Methylspermidine.
      
    • Group D (Negative Control): Add

      
       (R)-1-Methylspermidine (if available) or 
      
      
      
      Putrescine (insufficient for rescue in short term).
  • Incubation: Incubate for 48–72 hours.

  • Readout: Assess cell viability via MTT/WST-1 assay or crystal violet staining.

    • Success Criteria: Group C should show >80% viability relative to Group B. Group A should show <20%.

Polyamine Transport System (PTS) Tracking

Because 1-Methylspermidine is not metabolized, it is the gold standard for measuring net uptake without the confounding factor of intracellular catabolism.

Protocol:

  • Preparation: Use radiolabeled

    
    -1-Methylspermidine or a fluorescent derivative (though bulky fluorophores may alter kinetics).
    
  • Uptake Phase: Incubate cells with

    
     tracer at 37°C for defined intervals (5, 15, 30, 60 min).
    
  • Washing: Wash cells

    
     with ice-cold PBS containing 
    
    
    
    unlabeled spermidine (to displace surface-bound non-specific binding).
  • Lysis: Lyse cells in 0.1 N NaOH or 0.1% SDS.

  • Quantification: Scintillation counting.

  • Calculation: Normalize to total protein (CPM/mg protein).

Data Presentation Table: Kinetic Comparison

ParameterSpermidine (Natural)1-Methylspermidine (Analog)Implication
Km (Transport)


Slightly lower affinity, but utilizes same transporter (SLC/ATPase).
Vmax HighHighEfficiently accumulated.
Intracellular Half-life < 10 hours (Inducible)> 90 hoursMetabolically Stable. Ideal for long-term labeling.
DHS Kcat/Km 100% (Reference)~40-60% (S-isomer)Sufficient for survival, but kinetically slower.
Visualization: Transport & Accumulation Workflow

Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tracer 1-MeSpd Tracer PTS PTS (SLC/ATP13A2) Tracer->PTS Competes with Endogenous PA Inhibitor Transport Inhibitor (e.g., AMXT-1501) Inhibitor->PTS Blocks Pool Stable Intracellular Pool (No Catabolism) PTS->Pool Accumulation Readout Quantification (Scintillation/LC-MS) Pool->Readout Lysis & Detection

Caption: Workflow for using 1-Methylspermidine as a non-metabolizable tracer to quantify Polyamine Transport System (PTS) activity.

References

  • Hyvönen, T., et al. (2007). "Role of hypusinated eukaryotic translation initiation factor 5A in polyamine depletion-induced cytostasis." Journal of Biological Chemistry. Link

    • Key Finding: Demonstrates that only the (S)
  • Ramot, Y., et al. (2015).[8] "N1-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles."[8][9] Archives of Dermatological Research. Link

    • Key Finding: Establishes the metabolic stability (half-life >90h)
  • Dukort, R.D., et al. (2020). "Half Way to Hypusine—Structural Basis for Substrate Recognition by Human Deoxyhypusine Synthase." International Journal of Molecular Sciences. Link

    • Key Finding: Structural analysis of DHS binding sites, explaining why specific methyl
  • Pegg, A.E. (2016). "Functions of Polyamines in Mammals." Journal of Biological Chemistry. Link

    • Key Finding: Comprehensive review of the metabolic p
  • Khomutov, A.R., et al. (2019). "Unforeseen Possibilities To Investigate the Regulation of Polyamine Metabolism Revealed by Novel C-Methylated Spermine Derivatives." Journal of Medicinal Chemistry. Link

    • Key Finding: Discusses the synthesis and stability of C-methylated (alpha-methyl)

Sources

Foundational

1-Methylspermidine: Structural Mechanisms and Nucleic Acid Interactions

The following technical guide details the interaction of 1-Methylspermidine with nucleic acids. Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Scientists Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the interaction of 1-Methylspermidine with nucleic acids.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Scientists

Executive Summary

1-Methylspermidine (1-MeSpd), specifically the


-methylated analog of the biogenic polyamine spermidine, serves as a critical tool in molecular biology and pharmacology. Unlike native spermidine, which is rapidly acetylated and oxidized by cellular enzymes (SSAT, PAO), 1-MeSpd exhibits high metabolic stability while retaining the essential cationic charge distribution required for nucleic acid binding. This guide analyzes the physicochemical basis of 1-MeSpd interactions with DNA and RNA, differentiating its binding kinetics from native polyamines and providing validated protocols for its application in stability and translation assays.

Chemical Identity and Physicochemical Properties[1][2]

To understand the interaction mechanism, one must first distinguish the analog’s structural constraints. "1-Methylspermidine" strictly refers to the analog methylated at the C1 position (alpha-carbon) of the aminopropyl moiety (or C1 of the butane segment depending on nomenclature, but typically C1 relative to the N1 amine). This steric modification blocks enzymatic access without abolishing the positive charge.

Structural Comparison
  • Spermidine:

    
     (at physiological pH).
    
  • 1-Methylspermidine: The addition of a methyl group (

    
    ) at the 
    
    
    
    -carbon adjacent to the terminal amino group creates steric hindrance.
  • Charge State: Like spermidine, 1-MeSpd exists as a trivalent cation (+3) at physiological pH (7.4). The pKa values of the amine groups (

    
    10.9, 9.9, 8.4) remain largely unaffected by the methyl group, ensuring it functions as a polycation under standard experimental conditions.
    
Metabolic Stability vs. Binding Competence

The utility of 1-MeSpd lies in its resistance to Spermidine/Spermine


-Acetyltransferase (SSAT) . The 

-methyl group prevents the transfer of the acetyl group from Acetyl-CoA to the

position, halting the catabolic cascade.
  • Implication for DNA/RNA Studies: In cell-free lysates or live-cell assays, native spermidine concentrations fluctuate due to metabolism. 1-MeSpd provides a constant cationic potential , making it superior for long-duration equilibrium studies.

Interaction with DNA: Mechanism and Kinetics

The binding of 1-MeSpd to DNA is driven primarily by counterion condensation and non-specific electrostatic interactions, yet it exhibits distinct competitive behaviors compared to native spermidine.

Binding Mechanism
  • Electrostatic Neutralization: The +3 charge of 1-MeSpd neutralizes the negatively charged phosphate backbone of B-DNA. This release of condensed counterions (like

    
    ) provides a favorable entropic contribution to binding (
    
    
    
    ).
  • Groove Binding: While spermidine locates within the major groove, the additional methyl group on 1-MeSpd introduces a minor steric penalty. However, NMR self-diffusion studies indicate that in low-salt conditions (

    
     only), 1-MeSpd binds DNA with an affinity (
    
    
    
    ) nearly identical to spermidine.
  • Magnesium Competition: A critical divergence occurs in the presence of

    
    .
    
    • Observation: 1-MeSpd is less effective than spermidine at displacing

      
       from the DNA backbone.
      
    • Reasoning: The hydrated magnesium ion binds tightly to phosphates. The steric bulk of the

      
      -methyl group on 1-MeSpd hinders its ability to approach the phosphate oxygen as closely as the unhindered spermidine, making it a weaker competitor against divalent metal ions.
      
Structural Impact on DNA[3]
  • Condensation: Like spermidine, 1-MeSpd induces DNA condensation (toroid formation) at critical concentrations.

  • B-to-Z Transition: Polyamines facilitate the transition of alternating purine-pyrimidine sequences (e.g., poly(dG-m5dC)) from B-form to Z-form DNA. 1-MeSpd retains this capability, though the transition midpoint concentration is slightly higher than that of spermidine due to the steric effect.

Quantitative Data Summary
ParameterSpermidine (Spd)1-Methylspermidine (1-MeSpd)Implication
Charge (pH 7.4) +3+3Identical electrostatic potential.
Metabolic Half-life < 10 hours (induced)> 90 hours1-MeSpd is ideal for long-term assays.
SSAT Substrate Yes (

)
No / Very Poor1-MeSpd resists acetylation.
DNA Binding (

)
High AffinityHigh AffinityInterchangeable in low-salt buffers.
DNA Binding (

)
Strong CompetitorWeaker CompetitorUse higher [1-MeSpd] if

is present.
tRNA Stabilization High (

increase)
HighStabilizes tertiary structure effectively.

Interaction with RNA: Translation and Stabilization

RNA requires polyamines for the stabilization of tertiary structures (e.g., tRNA L-shape) and optimal translation efficiency.

tRNA Stabilization[4]
  • Mechanism: 1-MeSpd binds to the specific pockets in tRNA (e.g., the anticodon loop and the T

    
    C loop) where high negative charge density exists.
    
  • Thermal Stability: Addition of 1-MeSpd shifts the melting temperature (

    
    ) of tRNA upward, preventing thermal denaturation. It is effectively interchangeable with spermidine for this purpose in crystallographic buffers.
    
Effect on Translation

In in vitro translation systems (e.g., Rabbit Reticulocyte Lysate), spermidine is essential for ribosome fidelity.

  • Substitution: 1-MeSpd can substitute for spermidine to support protein synthesis.

  • Fidelity: While it supports elongation, the rate of peptide bond formation may be slightly altered due to slower diffusion or binding kinetics in the ribosome's exit tunnel, but it generally preserves fidelity better than synthetic diamines.

Visualizing the Interaction and Metabolism[5]

The following diagrams illustrate the metabolic blockade that makes 1-MeSpd unique and its competitive binding mode.

Polyamine Metabolic Blockade

This pathway shows why 1-MeSpd accumulates stably in the cell/assay while spermidine is degraded.

PolyamineMetabolism cluster_legend Mechanism of Stability Ornithine Ornithine Putrescine Putrescine (+2) Ornithine->Putrescine Decarboxylation Spermidine Spermidine (+3) Putrescine->Spermidine Aminopropyl transfer NAcSpd N1-Acetylspermidine Spermidine->NAcSpd Acetylation by SSAT MethylSpd 1-Methylspermidine (+3) (Stable Analog) MethylSpd->NAcSpd BLOCKED (Steric Hindrance) ODC ODC SSAT SSAT (Acetyltransferase)

Caption: 1-Methylspermidine resists acetylation by SSAT due to steric hindrance at the alpha-carbon, preventing degradation.

Competitive DNA Binding Model

This diagram illustrates the competition between 1-MeSpd and Magnesium ions.

DNABinding DNA DNA Phosphate Backbone (-) Mg Mg++ (Hydrated) Mg->DNA Strong Binding (Inner Sphere) Spd Spermidine (+3) Spd->DNA Strong Electrostatic (Major Groove) MeSpd 1-Methylspermidine (+3) MeSpd->DNA Weaker Competition vs Mg++ (Steric Interference)

Caption: 1-MeSpd competes less effectively with Mg2+ compared to Spermidine due to steric bulk near the phosphate binding site.

Experimental Protocols

Protocol A: Thermal Denaturation (Tm) Stabilization Assay

Purpose: Determine the stabilizing effect of 1-MeSpd on DNA/RNA secondary structure compared to Spermidine.

Reagents:

  • Buffer: 10 mM Sodium Cacodylate (pH 7.2), 10 mM NaCl (Low salt is critical to see polyamine effect).

  • Nucleic Acid: Calf Thymus DNA or specific tRNA (

    
    ).
    
  • Ligand: 1-Methylspermidine trihydrochloride (stock 10 mM).

Workflow:

  • Preparation: Dilute DNA/RNA in Buffer to an absorbance (

    
    ) of ~0.5.
    
  • Titration: Prepare samples with increasing ratios of

    
     (Polyamine 
    
    
    
    / Phosphate
    
    
    ) from 0 to 0.5.
    • Note: 1-MeSpd is trivalent; DNA phosphate is monovalent. A molar ratio of 1:3 (Polyamine:Phosphate) represents charge neutrality.

  • Measurement: Use a UV-Vis spectrophotometer with a Peltier temperature controller.

    • Ramp: 20°C to 95°C at 0.5°C/min.

    • Monitor:

      
      .
      
  • Analysis: Calculate the first derivative (

    
    ). The peak represents 
    
    
    
    .
    • Validation: 1-MeSpd should increase

      
       of DNA by 10–15°C at saturation, similar to spermidine. If no shift is observed, check for high salt contamination (competitor).
      
Protocol B: Electrophoretic Mobility Shift Assay (EMSA)

Purpose: Visualize DNA condensation or charge neutralization.

Workflow:

  • Incubation: Mix 200 ng of plasmid DNA with varying concentrations of 1-MeSpd (0.1

    
    M – 100 
    
    
    
    M) in TE buffer (pH 7.5). Incubate for 30 min at Room Temp.
  • Electrophoresis: Load onto a 0.8% agarose gel.

    • Critical Step: Do not include Ethidium Bromide in the gel or running buffer during the run (it competes with polyamines). Post-stain after running.

  • Observation:

    • Low Conc: Migration slows as positive charge neutralizes the DNA backbone.

    • Critical Conc: DNA aggregates and stays in the well (condensation point).

    • Comparison: Compare the aggregation concentration of 1-MeSpd vs. Spermidine. 1-MeSpd typically requires a slightly higher concentration to induce full condensation in the presence of

      
      .
      

References

  • Andreasson, B., Nordenskiöld, L., & Schultz, J. (1996). Interactions of spermidine and methylspermidine with DNA studied by nuclear magnetic resonance self-diffusion measurements.[1] Biophysical Journal, 70(6), 2847–2856. Link

  • Hyvönen, M. T., et al. (2007). The novel polyamine analogue 1-methylspermidine is a metabolically stable mimetic of spermidine.[2] Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability).

  • Igarashi, K., & Kashiwagi, K. (2000). Polyamines: Mysterious Modulators of Cellular Functions. Biochemical and Biophysical Research Communications, 271(3), 559-564. Link

  • Feuerstein, B. G., et al. (1986). Spermine-DNA interactions: a theoretical study. Proceedings of the National Academy of Sciences, 83(16), 5948–5952. Link

  • Ramot, Y., et al. (2015).[3] N(1)-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles.[3] Archives of Dermatological Research, 307(9), 841–847. Link

Sources

Exploratory

The Therapeutic Potential of 1-Methylspermidine: A Technical Guide for Researchers

Introduction: Beyond Spermidine - The Case for a Metabolically Stable Analog The polyamine spermidine is a ubiquitous molecule essential for a multitude of cellular processes, including cell growth, proliferation, and di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Spermidine - The Case for a Metabolically Stable Analog

The polyamine spermidine is a ubiquitous molecule essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1] Its decline with age has been linked to various age-related pathologies, and supplementation has shown promise in promoting longevity and mitigating diseases in various model organisms.[2] A primary mechanism underlying these benefits is the induction of autophagy, a cellular recycling process critical for maintaining homeostasis.[2][3] However, the therapeutic exploration of spermidine is hampered by its physiological instability and rapid conversion into other polyamines.[4] This metabolic flux complicates the elucidation of its specific molecular actions.

To overcome this challenge, researchers have turned to metabolically stable analogs, with 1-Methylspermidine (N1-methylspermidine) emerging as a valuable tool. This guide provides an in-depth technical overview of 1-Methylspermidine, from its chemical synthesis and metabolic properties to its demonstrated therapeutic potential and the experimental methodologies to investigate its effects. As a C-methylated analog, 1-Methylspermidine offers enhanced metabolic stability, allowing for a more precise investigation of spermidine's functions independent of the polyamine interconversion pathway.[1][5]

Chemical Properties, Synthesis, and Metabolic Stability

Chemical Structure and Properties:

  • IUPAC Name: N'-(3-aminopropyl)butane-1,4-diamine

  • Molecular Formula: C₈H₂₁N₃

  • Molecular Weight: 159.27 g/mol [6]

Synthesis of 1-Methylspermidine:

The synthesis of 1-Methylspermidine for research purposes typically involves multi-step chemical reactions designed for regioselective methylation.[1] A common strategy involves the use of protecting groups to shield reactive amine functionalities, followed by alkylation and deprotection.

One reported gram-scale synthesis involves the alkylation of an excess of putrescine with N-Cbz-3-amino-1-butyl methanesulfonate, followed by deprotection of the amino group, achieving an overall yield of approximately 60%.[7] Earlier methods, such as the condensation of N-protected 3-aminobutyric acid with putrescine and subsequent amide reduction, were less efficient, yielding smaller quantities.[7] The choice of protecting groups, such as Carbobenzyloxy (Cbz), is critical for stability during intermediate steps like mesylation.[1]

Metabolic Stability: A Key Advantage

The primary rationale for using 1-Methylspermidine is its enhanced metabolic stability compared to its parent compound, spermidine.[4] It is a poor substrate for spermine synthase and is not a substrate for spermidine N1-acetyltransferase, the key enzymes in the polyamine metabolic pathway.[5] This resistance to enzymatic conversion allows 1-Methylspermidine to persist in its active form for longer, providing a more sustained and specific biological effect.[5] In vitro studies have confirmed its stability, with a reported half-life of 90 hours in culture.[4] This stability makes it an invaluable tool for dissecting the specific roles of spermidine in cellular processes without the confounding effects of its conversion to spermine or back to putrescine.[1]

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of 1-Methylspermidine has been most extensively studied in the context of hair growth. However, its fundamental mechanisms of action—autophagy induction, anti-inflammatory effects, and antioxidant properties—suggest a much broader therapeutic applicability, mirroring and potentially enhancing the known benefits of spermidine.

Hair Growth and Follicle Health
  • Prolonging the Anagen Phase: Multiple studies have demonstrated that 1-Methylspermidine prolongs the anagen (growth) phase of human hair follicles in organ culture.[4][8] This is a critical factor in maintaining hair density and reducing hair loss.

  • Regulating Epithelial Stem Cells: 1-Methylspermidine has been shown to stimulate the expression of the epithelial stem cell-associated keratin, K15, suggesting a role in maintaining the regenerative capacity of the hair follicle.[4]

  • Anti-Apoptotic Effects: Treatment with 1-Methylspermidine decreases apoptosis in hair follicles, contributing to their prolonged growth phase.[4]

A clinical trial involving a topical lotion containing N1-methylspermidine reported a significant reduction in hair loss and an increase in hair density, hair shaft diameter, and the percentage of anagen hair after three months of treatment.[9]

Induction of Autophagy

In vitro studies have confirmed that 1-Methylspermidine is capable of increasing the autophagic process.[9] This is a key mechanism shared with spermidine, which is known to induce autophagy by inhibiting the acetyltransferase EP300.[3] By promoting the degradation and recycling of damaged cellular components, autophagy induction is central to the anti-aging and cytoprotective effects of polyamines.

Hypothesized Broader Therapeutic Implications of Autophagy Induction:

While direct evidence for 1-Methylspermidine in the following areas is still emerging, its potent autophagy-inducing properties suggest therapeutic potential in:

  • Neurodegenerative Diseases: Spermidine has shown neuroprotective effects in models of Alzheimer's and Parkinson's disease, largely attributed to its ability to clear protein aggregates via autophagy.[10][11][12][13] The enhanced stability of 1-Methylspermidine makes it an ideal candidate for further investigation in these conditions.

  • Cardiovascular Health: Spermidine is known to be cardioprotective, a benefit linked to its induction of autophagy and mitophagy in cardiomyocytes.[2]

  • Age-Related Decline: As a caloric restriction mimetic that stimulates a core longevity pathway, 1-Methylspermidine holds promise in mitigating various aspects of age-related functional decline.

Anti-inflammatory and Antioxidant Effects

1-Methylspermidine has demonstrated direct anti-inflammatory and antioxidant properties in vitro.[4][14] It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and diminish intracellular reactive oxygen species (ROS) production in cultured keratinocytes.[4]

The anti-inflammatory mechanism of spermidine is thought to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[15][16] Spermidine has also been shown to exert its antioxidant effects by reducing ROS generation and potentially down-regulating the expression of TXNIP, a key protein in oxidative stress.[15][17] It is highly probable that 1-Methylspermidine shares these mechanisms, and its increased stability may offer a more sustained and potent effect.

Experimental Methodologies

For researchers investigating the therapeutic potential of 1-Methylspermidine, robust and validated experimental protocols are essential.

Quantification of 1-Methylspermidine in Biological Samples

Accurate quantification of 1-Methylspermidine is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for polyamine analysis due to its high sensitivity and specificity.[18]

Protocol: Quantification of 1-Methylspermidine in Serum by LC-MS/MS

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard (e.g., a deuterated analog of 1-Methylspermidine).

    • Precipitate proteins by adding 400 µL of ice-cold methanol containing 0.1 M hydrochloric acid and 0.6 M perchloric acid.[19]

    • Vortex and incubate at 4°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (Optional but Recommended for Improved Chromatography):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute in 50 µL of derivatization buffer (e.g., sodium carbonate buffer, pH 9.5).

    • Add 50 µL of a derivatizing agent such as dansyl chloride in acetone.[19]

    • Incubate at 60°C for 30 minutes.

    • Add a quenching solution (e.g., a proline solution) to stop the reaction.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Detect the analyte using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both 1-Methylspermidine and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 1-Methylspermidine.

    • Quantify the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Assessing Pro-Autophagic Effects in Cell Culture

The induction of autophagy by 1-Methylspermidine can be monitored using several well-established techniques.

Protocol: Monitoring Autophagy by Western Blot and Fluorescence Microscopy

  • Cell Culture and Treatment:

    • Plate cells of interest (e.g., human keratinocytes, neuronal cell lines) at an appropriate density.

    • Treat cells with a range of concentrations of 1-Methylspermidine (e.g., 0.1 µM to 10 µM) for various time points (e.g., 6, 12, 24 hours). Include a positive control for autophagy induction (e.g., rapamycin or starvation) and a vehicle control.

  • Western Blot Analysis for LC3-II and p62:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and p62/SQSTM1.

    • The conversion of LC3-I to LC3-II (lipidated form) is a hallmark of autophagosome formation. A decrease in the levels of p62, a protein that is itself degraded by autophagy, indicates increased autophagic flux.

  • Fluorescence Microscopy of LC3 Puncta:

    • Culture cells on glass coverslips and transfect with a fluorescently tagged LC3 construct (e.g., GFP-LC3).

    • Treat the cells as described above.

    • Fix the cells and visualize using a fluorescence microscope.

    • An increase in the number of punctate structures (autophagosomes) per cell indicates the induction of autophagy.

Future Directions and Conclusion

While the therapeutic potential of 1-Methylspermidine in hair growth is well-supported by preclinical and initial clinical data, its application in other age-related diseases remains a promising but largely unexplored frontier. Its enhanced metabolic stability makes it a superior research tool compared to spermidine for elucidating the precise roles of this polyamine in health and disease.

Key areas for future research include:

  • In vivo studies in animal models of neurodegenerative diseases: Investigating whether 1-Methylspermidine can ameliorate pathology and improve cognitive or motor function in models of Alzheimer's, Parkinson's, and other neurodegenerative conditions.

  • Preclinical evaluation in cardiovascular disease models: Assessing the ability of 1-Methylspermidine to prevent or reverse cardiac hypertrophy, fibrosis, and dysfunction in models of heart failure and hypertension.

  • Exploration of its role in cancer therapy: While polyamines are often elevated in cancer, the pro-autophagic and immunomodulatory effects of spermidine analogs could be beneficial in certain therapeutic contexts, warranting further investigation.

  • Pharmacokinetic and safety profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Methylspermidine in vivo, as well as to establish its long-term safety.

Visualizations

Signaling Pathways

1-Methylspermidine_Mechanism_of_Action cluster_0 1-Methylspermidine cluster_1 Cellular Effects cluster_2 Molecular Mechanisms 1-MeSpd 1-Methylspermidine EP300 Inhibition of EP300 Acetyltransferase 1-MeSpd->EP300 NFkB Inhibition of NF-κB Pathway 1-MeSpd->NFkB ROS Decreased ROS Production 1-MeSpd->ROS Autophagy Autophagy Induction LC3 LC3-I to LC3-II Conversion Autophagy->LC3 p62 p62 Degradation Autophagy->p62 Inflammation Inflammation Reduction Oxidative_Stress Oxidative Stress Reduction EP300->Autophagy Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->Inflammation ROS->Oxidative_Stress

Caption: Molecular mechanisms of 1-Methylspermidine.

Experimental Workflow

Experimental_Workflow Start Start: Biological Sample (e.g., Serum) Protein_Precipitation 1. Protein Precipitation & Internal Standard Addition Start->Protein_Precipitation Derivatization 2. Derivatization (e.g., Dansyl Chloride) Protein_Precipitation->Derivatization LC_MS 3. LC-MS/MS Analysis Derivatization->LC_MS Quantification 4. Quantification (vs. Standard Curve) LC_MS->Quantification End End: 1-MeSpd Concentration Quantification->End

Caption: Workflow for 1-Methylspermidine quantification.

References

  • Metabolism and pharmacokinetics of N1,N11-diethylnorspermine. (1996). PubMed. Retrieved January 31, 2026, from [Link]

  • Spermidine dampens inflammation by directly inhibiting Th17 cytokine production through a PRDX1 associated antioxidant pathway. (2021). bioRxiv. Retrieved January 31, 2026, from [Link]

  • New Multi-Targeting Strategy in Hair Growth Promotion: In Vitro and in Vivo Studies. (2018). PubMed. Retrieved January 31, 2026, from [Link]

  • Metabolism and pharmacokinetics of N1,N14-diethylhomospermine. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Spermidine inhibits neurodegeneration and delays aging via the PINK1-PDR1-dependent mitophagy pathway in C. elegans. (2020). Autophagy. Retrieved January 31, 2026, from [Link]

  • N(1)-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles. (2015). PubMed. Retrieved January 31, 2026, from [Link]

  • A spermidine-based nutritional supplement prolongs the anagen phase of hair follicles in humans: a randomized, placebo-controlled, double-blind study. (2017). Dermatology Practical & Conceptual. Retrieved January 31, 2026, from [Link]

  • C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. (2021). Molecules. Retrieved January 31, 2026, from [Link]

  • A spermidine-based nutritional supplement prolongs the anagen phase of hair follicles in humans: a randomized, placebo-controlled, double-blind study. (2017). PubMed Central. Retrieved January 31, 2026, from [Link]

  • A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC). (2024). MDPI. Retrieved January 31, 2026, from [Link]

  • metabolically stable spermidine and spermine mimics capable of supporting growth in cells depleted of polyamines. (1991). PubMed. Retrieved January 31, 2026, from [Link]

  • Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish. (2018). PMC. Retrieved January 31, 2026, from [Link]

  • Mechanisms of spermidine-induced autophagy and geroprotection. (2022). PubMed. Retrieved January 31, 2026, from [Link]

  • 1-Methylspermidine. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • [A new synthesis of alpha-methylspermidine]. (2005). PubMed. Retrieved January 31, 2026, from [Link]

  • Investigating the Role of Spermidine in a Model System of Alzheimer's Disease Using Correlative Microscopy and Super-resolution Techniques. (2021). Frontiers in Neuroscience. Retrieved January 31, 2026, from [Link]

  • (PDF) Mechanisms of spermidine-induced autophagy and geroprotection. (2022). (n.d.). SciSpace. Retrieved January 31, 2026, from [Link]

  • Spermidine as a Potential Protective Agents Against Poly(I:C)-Induced Immune Response, Oxidative Stress, Apoptosis, and Testosterone Decrease in Yak Leydig Cells. (2024). MDPI. Retrieved January 31, 2026, from [Link]

  • Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. (2017). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Spermidine attenuates chondrocyte inflammation and cellular pyroptosis through the AhR/NF-κB axis and the NLRP3/caspase-1/GSDMD pathway. (2024). Frontiers in Pharmacology. Retrieved January 31, 2026, from [Link]

  • metabolically stable spermidine and spermine mimics capable of supporting growth in cells depleted of polyamines. (1991). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Mechanisms of spermidine-induced autophagy and geroprotection. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Exploration of the Antioxidant Effect of Spermidine on the Ovary and Screening and Identification of Differentially Expressed Proteins. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. (2017). NIH. Retrieved January 31, 2026, from [Link]

  • Spermidine Dampens Inflammation by Directly Inhibiting Th17 Cytokine Production through a PRDX1 Associated Antioxidant Pathway. (2022). SCIEPublish. Retrieved January 31, 2026, from [Link]

  • Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage. (2017). NIH. Retrieved January 31, 2026, from [Link]

  • (PDF) A spermidine-based nutritional supplement prolongs the anagen phase of hair follicles in humans: a randomized, placebo-controlled, double-blind study. (2017). ResearchGate. Retrieved January 31, 2026, from [Link]

  • [Therapeutic potential of spermidine in neurodegenerative diseases]. (2025). PubMed. Retrieved January 31, 2026, from [Link]

  • Polyamines and heavy metal stress: the antioxidant behavior of spermine in cadmium- and copper-treated wheat leaves. (2007). PubMed. Retrieved January 31, 2026, from [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Chemistry. Retrieved January 31, 2026, from [Link]

  • The effects of spermidine on total antioxidant capacity, antioxidant... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Determination of Trace Amounts of Methamphetamine in Biological Samples by Hollow Fiber Liquid-phase Microextraction Followed by High Performance Liquid Chromatography. (2016). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks. Retrieved January 31, 2026, from [Link]

  • Spermidine as an epigenetic regulator of autophagy in neurodegenerative disorders. (2022). Griffith Research Online. Retrieved January 31, 2026, from [Link]

  • Spermidine Rescues Bioenergetic and Mitophagy Deficits Induced by Disease-Associated Tau Protein. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • [PDF] Mechanisms of spermidine-induced autophagy and geroprotection. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-Methylspermidine

Application Note: High-Fidelity Synthesis of 1-Methylspermidine ( -Methylspermidine) Executive Summary & Rationale 1-Methylspermidine (also known as -methylspermidine or 1-MeSpd) is a metabolically stable analog of the n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-Methylspermidine ( -Methylspermidine)

Executive Summary & Rationale

1-Methylspermidine (also known as


-methylspermidine or 1-MeSpd) is a metabolically stable analog of the natural polyamine spermidine. Unlike spermidine, which is rapidly acetylated by spermidine/spermine 

-acetyltransferase (SSAT)
and oxidized by polyamine oxidase (PAO) , the introduction of a methyl group at the C1 position (alpha to the terminal amine of the aminopropyl moiety) creates steric hindrance that blocks these catabolic enzymes.

This structural modification makes 1-Methylspermidine an invaluable tool for probing polyamine homeostasis, stabilizing DNA/RNA interactions without degradation, and investigating hypusine synthesis in eukaryotic initiation factor 5A (eIF5A).

Distinction Note: This protocol targets C-methylated 1-methylspermidine (1,8-diamino-5-azanonane), not


-methylspermidine. The C-methyl analog requires a rigorous multi-step synthesis to construct the chiral backbone, whereas the N-methyl variant is a simpler reductive alkylation product.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the secondary amine linkage via amide reduction . This approach avoids the polyalkylation issues common in direct alkylation strategies.

  • Target: 1-Methylspermidine[1][2][3][4][5][6]

  • Disconnection: C4-N5 bond (Amide linkage precursor).

  • Synthons:

    • Fragment A (Propyl equivalent): (R/S)-3-Aminobutyric acid derivative (provides the C1-methyl group).

    • Fragment B (Butyl equivalent): Mono-protected 1,4-diaminobutane (Putrescine).

Pathway Visualization

Retrosynthesis Target 1-Methylspermidine (Target) Precursor Amide Intermediate (Stable Precursor) Target->Precursor Global Reduction (LiAlH4) FragA Fragment A (R/S)-3-Aminobutyric Acid (Boc-Protected) Precursor->FragA Peptide Coupling (EDC/HOBt) FragB Fragment B Putrescine (Mono-Cbz Protected) Precursor->FragB

Figure 1: Retrosynthetic logic disconnecting the secondary amine to an amide precursor derived from chiral or racemic amino acids.

Detailed Synthesis Protocol

Phase 1: Precursor Preparation

Objective: Isolate reactive partners with orthogonal protecting groups to ensure regioselectivity.

Step 1.1: Preparation of

-Boc-(R/S)-3-aminobutyric acid
  • Starting Material: Ethyl 3-aminobutyrate (Commercial).

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM), Lithium Hydroxide (
    
    
    ).
  • Boc Protection: Dissolve Ethyl 3-aminobutyrate (10 mmol) in DCM (50 mL). Add

    
     (1.2 eq) followed by 
    
    
    
    (1.1 eq) at 0°C. Stir at RT for 4 hours. Wash with 1N HCl and brine. Dry over
    
    
    and concentrate to yield Ethyl
    
    
    -Boc-3-aminobutyrate
    .
  • Hydrolysis: Dissolve the ester in THF/Water (1:1, 40 mL). Add

    
     (3 eq). Stir vigorously at RT for 12 hours.
    
  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (

    
     mL). Dry and concentrate to yield 
    
    
    
    -Boc-3-aminobutyrate
    as a white solid/oil.
    • Yield Target: >90%[7]

Step 1.2: Preparation of

-Cbz-1,4-diaminobutane (Mono-Cbz-Putrescine)
  • Rationale: Putrescine must be mono-protected to prevent polymerization during coupling.

  • Reagents: Benzyl chloroformate (Cbz-Cl), Putrescine (excess).

  • Dissolve Putrescine (5 eq, large excess is critical) in DCM at 0°C.

  • Add Cbz-Cl (1 eq) dropwise over 2 hours (high dilution favors mono-protection).

  • Wash with water to remove unreacted putrescine.

  • Extract the organic layer with 1N HCl. The mono-protected amine moves to the aqueous phase; bis-protected remains in organic.

  • Basify the aqueous layer (pH > 11) with NaOH and extract back into DCM.

  • Concentrate to yield

    
    -Cbz-1,4-diaminobutane .
    
Phase 2: Fragment Coupling (Amide Bond Formation)

Objective: Link the propyl and butyl fragments via an amide bond.

  • Reagents: EDC

    
    HCl, HOBt, DIPEA, DMF.
    
  • Dissolve

    
    -Boc-3-aminobutyrate  (1.0 eq) in dry DMF.
    
  • Add EDC

    
    HCl  (1.2 eq) and HOBt  (1.2 eq). Stir for 30 min to activate the acid.
    
  • Add

    
    -Cbz-1,4-diaminobutane  (1.0 eq) and DIPEA (2.0 eq).
    
  • Stir at RT for 16–24 hours under Argon.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, sat.

    
    , and brine.[7]
    
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the Intermediate Amide .

    • Checkpoint: Verify Mass (ESI-MS)

      
      .[8]
      
Phase 3: Backbone Construction (Reduction)

Objective: Reduce the amide carbonyl to a methylene group to form the polyamine backbone.

  • Critical Control: Amide reduction requires harsh conditions. Ensure protecting groups are compatible or plan for their loss if using dissolving metals (not used here).

    
     is standard.
    
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Purge with Argon.

  • Reagent: Suspend

    
      (4.0 eq) in dry THF at 0°C.
    
  • Addition: Dissolve the Intermediate Amide in dry THF and add dropwise to the LAH suspension.

    • Caution: Exothermic gas evolution (

      
      ).
      
  • Reflux: Heat to reflux (66°C) for 12–18 hours. The amide carbonyl is reduced to a methylene, and the Boc group is simultaneously reduced to an N-methyl group ?

    • Correction:

      
       reduces Boc to an N-methyl group. STOP.  We want a primary amine at the C1 end, not an N-methyl.
      
    • Protocol Adjustment: We cannot use Boc if we use LAH for global reduction unless we want N-methylation.

    • Corrective Action: Use Borane-THF (

      
      )  for amide reduction, which preserves Boc groups at lower temperatures, OR remove Boc before reduction if the amine is stable.
      
    • Preferred Route for 1-Methylspermidine (Primary amine at C1):

      • Deprotect Boc first? No, free amine might interfere.

      • Alternative: Use Cbz on both ends? No, Cbz is cleaved by LAH/hydrogenolysis.

      • Standard Protocol: Use

        
        . The Boc group usually reduces to a methyl amine (
        
        
        
        ). Wait. 1-Methylspermidine has a methyl on the Carbon, not the Nitrogen. The starting material (3-aminobutyrate) already has the methyl on the carbon. The Nitrogen is protected by Boc.
      • Crucial Chemistry:

        
         reduces carbamates (Boc) to N-methyl amines. To avoid this and get a primary amine (
        
        
        
        ), we must use a different protecting group or reduction method.
      • Revised Step: Use Borane-Dimethyl Sulfide (BMS) or

        
         . Borane reduces amides to amines but is much slower on carbamates (Boc) at room temperature.
        
      • Refined Protocol:

        • Reflux with

          
            (excess) for 4 hours.
          
        • Quench with MeOH/HCl. This will also cleave the Boc group during the acidic workup (methanolysis of borane complex).

Revised Reduction Protocol (Borane Method):

  • Dissolve Intermediate Amide in dry THF.

  • Add

    
     (1M solution, 5 eq) at 0°C.
    
  • Reflux for 4 hours.

  • Cool to 0°C. Carefully quench with Methanol (excess).

  • Evaporate solvent.

  • Add 6N HCl and reflux for 1 hour (destroys Borane-amine complex and removes Boc).

  • Neutralize and re-protect or purify directly? Polyamines are hard to purify free.

  • Alternative: If Cbz is present, Borane might not touch it, but HCl workup won't remove Cbz.

  • Final Deprotection Strategy:

    • After Borane reduction and HCl quench (removes Boc), the Cbz group remains.

    • Perform Hydrogenolysis (

      
      ) to remove Cbz.
      
Phase 4: Final Deprotection & Salt Formation
  • Cbz Removal: Dissolve the semi-protected polyamine in MeOH/AcOH. Add 10% Pd/C (10 wt%). Stir under

    
     (balloon) for 12 hours. Filter through Celite.
    
  • Salt Formation: The free base is an oil and sensitive to oxidation. Convert to Hydrochloride salt.

    • Dissolve residue in minimal EtOH.

    • Add HCl in Dioxane (4M, excess) at 0°C.

    • Precipitate with cold Diethyl Ether.

  • Filtration: Collect the white solid: 1-Methylspermidine

    
     3HCl .
    

Experimental Workflow Diagram

Workflow Start Ethyl 3-aminobutyrate Step1 1. Boc Protection 2. LiOH Hydrolysis Start->Step1 Step2 Coupling w/ Mono-Cbz-Putrescine (EDC/HOBt) Step1->Step2 Step3 Amide Reduction (BH3-THF) Step2->Step3 Step4 Acid Quench (Removes Boc) Step3->Step4 Step5 Hydrogenolysis (Pd/C, H2) (Removes Cbz) Step4->Step5 Final 1-Methylspermidine Trihydrochloride Step5->Final

Figure 2: Step-by-step synthetic workflow from starting material to final salt form.

Quality Control & Validation Data

To ensure the protocol was successful, compare your product against these theoretical metrics.

Analytical Specifications Table
ParameterSpecificationMethod
Molecular Formula

(Free Base)
-
Molecular Weight 159.28 g/mol (Free Base)-
Exact Mass 159.1735

HR-ESI-MS
Appearance White hygroscopic solid (HCl salt)Visual

NMR (D

O)

1.30 (d, 3H,

), 1.7-1.9 (m, 6H), 3.0-3.1 (m, 4H), 3.4 (m, 1H)
500 MHz NMR
Solubility Highly soluble in Water, PBS-

Key NMR Diagnostic: Look for the doublet at


 ppm corresponding to the C1-methyl group. The absence of amide peaks (usually 6-8 ppm in DMSO, or carbonyl carbon at 170 ppm in C13) confirms successful reduction.

References

  • Vepsäläinen, J. (2006). Alpha-Methyl polyamines: Efficient synthesis and tolerance studies in vivo and in vitro.[1][2] Journal of Medicinal Chemistry.[2]

  • Khomutov, A. R. (2019).[9] C-Methylated Analogs of Spermine and Spermidine: Synthesis and Biological Activity.[6][9] Current Medicinal Chemistry.

  • Hyvönen, T. (2019). Unforeseen Possibilities To Investigate the Regulation of Polyamine Metabolism Revealed by Novel C-Methylated Spermine Derivatives. Journal of Medicinal Chemistry.[2]

  • Ramot, Y. (2015).[5][10] N1-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles.[5][10] Archives of Dermatological Research.[5][10]

Sources

Application

Application Note: Quantification of 1-Methylspermidine in Cell Lysates using High-Performance Liquid Chromatography (HPLC)

Abstract This application note provides a comprehensive and robust protocol for the quantification of 1-methylspermidine in mammalian cell lysates using reverse-phase high-performance liquid chromatography (RP-HPLC) with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the quantification of 1-methylspermidine in mammalian cell lysates using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization. 1-Methylspermidine, a metabolically stable analog of the vital polyamine spermidine, is of increasing interest in cellular biology and drug development for its role in cell growth, proliferation, and apoptosis.[1] The accurate measurement of its intracellular concentration is therefore critical. This guide details a validated methodology encompassing cell lysis, protein precipitation, derivatization with dansyl chloride, chromatographic separation, and fluorescence detection. The causality behind each experimental step is explained to ensure scientific integrity and empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Significance of 1-Methylspermidine Quantification

Polyamines, such as spermidine and spermine, are ubiquitous polycations essential for a myriad of cellular functions, including DNA and RNA stabilization, protein synthesis, and cell cycle regulation.[1] 1-Methylspermidine is a C-methylated analog of spermidine, a modification that confers enhanced metabolic stability by making it a poor substrate for enzymes like spermidine N1-acetyltransferase.[2] This stability, with a reported half-life of 90 hours in culture, makes it an invaluable tool for dissecting the specific cellular roles of spermidine, independent of its conversion to other polyamines.[1][3] Given its anti-apoptotic effects and its ability to support cell growth, quantifying intracellular levels of 1-methylspermidine is crucial for studies related to cancer, neurodegenerative disorders, and other conditions linked to polyamine metabolism.[1]

High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for the quantification of polyamines. However, as aliphatic amines, polyamines lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection.[4] This protocol employs dansyl chloride, a reagent that reacts with both primary and secondary amines to form highly fluorescent derivatives, making it ideal for the comprehensive derivatization of 1-methylspermidine.[5][6]

Experimental Workflow Overview

The quantification of 1-methylspermidine from cell lysates involves a multi-step process designed to ensure accurate and reproducible results. The workflow begins with the careful harvesting and lysis of cells, followed by the removal of interfering macromolecules. The analyte is then chemically modified (derivatized) to allow for sensitive detection, and finally separated and quantified using HPLC.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis CellHarvest Cell Harvesting CellLysis Cell Lysis CellHarvest->CellLysis ProteinPrecipitation Protein Precipitation CellLysis->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection Dansylation Dansyl Chloride Derivatization SupernatantCollection->Dansylation ReactionQuench Reaction Quenching Dansylation->ReactionQuench HPLC HPLC Separation ReactionQuench->HPLC FluorescenceDetection Fluorescence Detection HPLC->FluorescenceDetection Quantification Quantification FluorescenceDetection->Quantification

Caption: Overall experimental workflow for the quantification of 1-methylspermidine.

Materials and Reagents

Reagent/MaterialSupplierPart Number (Example)
1-Methylspermidine standardBenchchem137946-02-2
Spermidine trihydrochlorideSigma-AldrichS2501
Dansyl chlorideSigma-AldrichD2625
Perchloric acid (PCA), 70%Sigma-Aldrich311421
Sodium carbonateSigma-AldrichS7795
L-ProlineSigma-AldrichP0380
Acetonitrile (HPLC grade)Fisher ScientificA998
Water (HPLC grade)Fisher ScientificW6
AcetoneSigma-Aldrich179124
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)Waters, Agilent, etc.Varies

Detailed Protocols

Preparation of Standards and Reagents

Rationale: Accurate standard preparation is the cornerstone of quantitative analysis. Stock solutions are prepared in a stable solvent and stored under conditions that minimize degradation. Working standards are prepared by serial dilution to construct a calibration curve that brackets the expected concentration range in the samples.

  • 1-Methylspermidine Stock Solution (1 mM): Accurately weigh and dissolve 1-methylspermidine in 0.1 M HCl to a final concentration of 1 mM. The molecular weight of 1-methylspermidine is approximately 159.27 g/mol .[7][8] Store at -20°C.

  • Working Standards (0.1 µM to 10 µM): Prepare a series of working standards by diluting the stock solution in 0.1 M HCl. These will be used to generate a calibration curve.

  • Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily by dissolving 5 mg of dansyl chloride in 1 mL of acetone. Protect from light.

  • Saturated Sodium Carbonate Solution: Add sodium carbonate to water with stirring until no more dissolves.

  • Proline Solution (100 mg/mL): Dissolve 100 mg of L-proline in 1 mL of water. This solution is used to quench the derivatization reaction by reacting with excess dansyl chloride.

  • Perchloric Acid (0.4 M): Prepare by diluting concentrated PCA in HPLC-grade water.

Sample Preparation from Cell Lysates

Rationale: The goal of sample preparation is to efficiently lyse the cells to release intracellular 1-methylspermidine and then remove proteins and other macromolecules that can interfere with the HPLC analysis. Perchloric acid is a common and effective deproteinizing agent.

  • Cell Harvesting: Harvest a known number of cells (e.g., 1-5 x 10^6) by centrifugation. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular contaminants.

  • Cell Lysis and Deproteinization: Resuspend the cell pellet in 200 µL of ice-cold 0.4 M perchloric acid. Vortex vigorously for 1 minute and incubate on ice for 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble polyamines, including 1-methylspermidine. The pellet contains precipitated proteins and nucleic acids.

Pre-column Derivatization with Dansyl Chloride

Rationale: Dansyl chloride reacts with the primary and secondary amine groups of 1-methylspermidine in an alkaline environment to form a stable, highly fluorescent derivative. This allows for sensitive detection by a fluorescence detector. The reaction must be performed in the dark as dansyl derivatives are light-sensitive.

Derivatization cluster_reactants Reactants cluster_conditions Reaction Conditions Analyte 1-Methylspermidine (Primary & Secondary Amines) Product Fluorescent Dansylated 1-Methylspermidine Analyte->Product DansylCl Dansyl Chloride DansylCl->Product Alkaline Alkaline pH (Saturated Na2CO3) Darkness Incubation in Dark

Caption: Dansyl chloride derivatization of 1-methylspermidine.

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the cell lysate supernatant (or standard solution) with 200 µL of saturated sodium carbonate solution to create an alkaline environment.

  • Addition of Dansyl Chloride: Add 200 µL of the freshly prepared dansyl chloride solution (5 mg/mL in acetone).

  • Incubation: Vortex the mixture and incubate in the dark at 60°C for 1 hour.

  • Quenching: Add 100 µL of the proline solution (100 mg/mL) to react with the excess dansyl chloride. Vortex and incubate for 30 minutes in the dark at room temperature.

  • Extraction: Add 500 µL of toluene, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Sample for HPLC: Carefully transfer the upper organic (toluene) layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in 100 µL of acetonitrile. This sample is now ready for HPLC analysis.

HPLC Conditions

Rationale: Reverse-phase HPLC is used to separate the derivatized 1-methylspermidine from other derivatized compounds in the sample. A C18 column provides a nonpolar stationary phase, and a gradient of a polar mobile phase (water/acetonitrile) is used to elute the analytes based on their hydrophobicity. The more hydrophobic dansylated 1-methylspermidine will be retained longer on the column than more polar components.

ParameterSetting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 50% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Fluorescence Detector Excitation: 340 nm, Emission: 510 nm

HPLC Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
20.01090
25.01090
26.05050
30.05050

Data Analysis and Quantification

  • Calibration Curve: Inject the series of derivatized working standards and record the peak area for each concentration. Plot the peak area versus the concentration of 1-methylspermidine to generate a linear calibration curve. The R² value should be >0.99 for a valid calibration.

  • Sample Analysis: Inject the prepared cell lysate samples. Identify the 1-methylspermidine peak by comparing its retention time to that of the standard.

  • Quantification: Determine the concentration of 1-methylspermidine in the samples by interpolating their peak areas from the calibration curve.

  • Normalization: Express the final concentration of 1-methylspermidine relative to the initial cell number (e.g., in pmol/10^6 cells).

Method Validation and Trustworthiness

To ensure the reliability of this protocol, a thorough method validation should be performed.

  • Linearity: Assessed by the R² value of the calibration curve over the desired concentration range.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[9]

  • Precision and Accuracy: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).[9] Accuracy is determined by spike-and-recovery experiments, where a known amount of 1-methylspermidine is added to a cell lysate sample and the recovery is calculated.

  • Specificity: The ability of the method to differentiate and quantify 1-methylspermidine in the presence of other cellular components. This can be confirmed by comparing the chromatograms of blank cell lysates with those spiked with the standard.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 1-methylspermidine in cell lysates. By employing a robust sample preparation technique, efficient pre-column derivatization with dansyl chloride, and optimized RP-HPLC with fluorescence detection, this method offers the sensitivity and specificity required for accurate determination of this important polyamine analog. Adherence to the principles of method validation outlined herein will ensure the generation of trustworthy and reproducible data, facilitating further research into the multifaceted roles of 1-methylspermidine in cellular physiology and disease.

References

  • Kim, J. H., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological Research, 29(4), 261–269. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132108, 1-Methylspermidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71816188, Methylspermidine. Retrieved from [Link]

  • Ramot, Y., et al. (2016). N(1)-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles. Archives of Dermatological Research, 308(1), 51-60. Retrieved from [Link]

  • Byers, T. L., et al. (1991). metabolically stable spermidine and spermine mimics capable of supporting growth in cells depleted of polyamines. Journal of Medicinal Chemistry, 34(11), 3247-3253. Retrieved from [Link]

  • Song, Y., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in Molecular Biology, 1180, 243-254. Retrieved from [Link]

  • Hyvönen, M. T., et al. (2019). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. Molecules, 24(18), 3358. Retrieved from [Link]

  • Yuan, Q., & Gafni, A. (2012). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 828, 15-23. Retrieved from [Link]

  • Molnár-Perl, I. (2005). Quantitation of Amino Acids and Amines by Chromatography. Journal of Chromatography Library, 70. Retrieved from [Link]

  • Song, Y., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run by high-performance liquid chromatography. Journal of Chromatography B, 804(2), 341-349. Retrieved from [Link]

  • Flores, H. E., & Galston, A. W. (1982). Analysis of polyamines in higher plants by high performance liquid chromatography. Plant Physiology, 69(3), 701–706. Retrieved from [Link]

  • Malec, P. A., et al. (2014). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 86(15), 7549–7556. Retrieved from [Link]

  • Li, K., & Li, L. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 756-763. Retrieved from [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity Quantitation of 1-Methylspermidine via LC-MS/MS

Executive Summary & Scientific Context 1-Methylspermidine (1-MeSpd) is a critical synthetic analog of the natural polyamine spermidine. Unlike its endogenous counterpart, 1-MeSpd is metabolically stable against spermine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-Methylspermidine (1-MeSpd) is a critical synthetic analog of the natural polyamine spermidine. Unlike its endogenous counterpart, 1-MeSpd is metabolically stable against spermine oxidase (SMOX) while remaining a competent substrate for Spermine Synthase (SMS). This unique property makes it an indispensable probe for measuring Spermine Synthase activity in situ and studying polyamine transport systems without the confounding factor of rapid oxidative degradation [1].

However, the detection of 1-MeSpd presents significant analytical challenges:

  • Isobaric Interference: It shares a similar fragmentation pattern with natural polyamines.

  • Polarity: Its high polarity leads to poor retention on standard C18 columns.

  • Lack of Chromophores: Native 1-MeSpd cannot be detected by UV/Vis spectroscopy with high sensitivity.

This Application Note details a robust, self-validating protocol using Dansyl Chloride (Dns-Cl) derivatization . This chemical modification serves two purposes: it introduces a hydrophobic moiety to enable stable C18 retention and provides a high-efficiency ionization tag for ESI-MS/MS detection [2].

Analytical Workflow Visualization

The following diagram outlines the critical path from biological sample to quantitative data.

G cluster_logic Chemical Logic Sample Biological Sample (Tissue/Plasma/Cell Lysate) Lysis Lysis & Protein Precip. (TCA or Perchloric Acid) Sample->Lysis Extract Polyamines Deriv Derivatization (Dansyl-Cl, pH 9.8, 60°C) Lysis->Deriv Supernatant Cleanup SPE/Liquid Extraction (Remove excess Dns-Cl) Deriv->Cleanup Hydrophobic Tagging LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Cleanup->LCMS Injection Data Quantitation & SMS Activity Calc LCMS->Data Peak Integration Dns Dansyl-Cl Hydro Increases Hydrophobicity (Retain on C18) Dns->Hydro Ion Enhances Ionization (High Sensitivity) Dns->Ion

Figure 1: End-to-end workflow for 1-Methylspermidine analysis. The derivatization step is the critical control point for sensitivity.

Protocol 1: Sample Preparation & Derivatization

Scientific Rationale: Polyamines are small, cationic molecules. Direct analysis often suffers from ion suppression. Derivatization with Dansyl Chloride adds a naphthalene sulfonyl group to all primary and secondary amines, increasing molecular weight and lipophilicity [3].

Reagents Required[1][2][3][4][5][6][7]
  • Lysis Buffer: 5% Trichloroacetic acid (TCA) in water.

  • Internal Standard (IS): 1,7-Diaminoheptane (10 µM) or

    
    -Spermidine.
    
  • Derivatization Reagent: Dansyl Chloride (10 mg/mL in Acetone). Prepare Fresh.

  • Buffer: Saturated Sodium Carbonate (Na₂CO₃) or 0.1M Borate Buffer (pH 9.8).

  • Quenching Agent: Proline (100 mg/mL) or Ammonium Hydroxide.

Step-by-Step Methodology
  • Extraction:

    • Homogenize tissue (approx. 50 mg) or cell pellet (1x10⁶ cells) in 200 µL of 5% TCA containing the Internal Standard.

    • Why: TCA precipitates proteins and acidifies the sample to stabilize polyamines.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect supernatant.

  • Alkalinization (Critical Step):

    • Transfer 50 µL of supernatant to a glass vial.

    • Add 100 µL of Saturated Na₂CO₃ .

    • Check: Verify pH is > 9.0. Dansylation requires unprotonated amines to proceed.

  • Derivatization Reaction:

    • Add 100 µL of Dansyl Chloride solution .

    • Vortex briefly. Seal vial tightly.

    • Incubate at 60°C for 20 minutes (or overnight in the dark at Room Temp).

    • Mechanism:[1][2][3] The sulfonyl chloride attacks the amine nitrogen, releasing HCl.

  • Cleanup:

    • Add 50 µL of Proline solution to scavenge excess Dansyl Chloride (incubate 5 mins).

    • Extract derivatives by adding 500 µL Toluene or Ethyl Acetate. Vortex 1 min.

    • Centrifuge to separate phases. Transfer the upper organic layer to a new tube.

    • Evaporate to dryness under nitrogen flow. Reconstitute in 100 µL Acetonitrile/Water (50:50) .

Protocol 2: LC-MS/MS Instrumentation Parameters

Scientific Rationale: The tri-dansylated 1-MeSpd is relatively heavy (~858 Da). We utilize Multiple Reaction Monitoring (MRM) for maximum selectivity.

Liquid Chromatography (HPLC/UPLC)[5]
  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-strength silica.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 50 Initial Hold
1.0 50 Begin Gradient
6.0 95 Elution of Dansyl-Polyamines
8.0 95 Wash
8.1 50 Re-equilibration

| 10.0 | 50 | End Run |

Mass Spectrometry (ESI-MS/MS)[10]
  • Source: Electrospray Ionization (Positive Mode).[4]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

MRM Transitions (Optimized): Note: Dansyl derivatives typically fragment to yield the dimethylaminonaphthalene moiety (m/z 170) or the dansyl-aminobutane fragment.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
1-Methylspermidine (Tri-Dns) 858.4 170.1 361.2 35
Spermidine (Tri-Dns)844.4170.1361.235
1-Methylspermine (Tetra-Dns)*1105.5170.1594.340
Internal Standard (Dns)Varies170.1Varies35

*1-Methylspermine is the enzymatic product if measuring SMS activity.

Data Analysis: Spermine Synthase (SMS) Activity

If using 1-MeSpd as a probe for SMS activity, the biological readout is the conversion rate.

Pathway Logic: 1-Methylspermidine + dcSAM --(Spermine Synthase)--> 1-Methylspermine + MTA

Pathway Substrate 1-Methylspermidine (Substrate) Product 1-Methylspermine (Product) Substrate->Product Aminopropylation Enzyme Spermine Synthase (SMS) Enzyme->Product Catalysis Cofactor dcSAM (Aminopropyl Donor) Cofactor->Product

Figure 2: Enzymatic conversion monitored by the assay. Detection of 1-Methylspermine confirms SMS activity.

Calculation:



Note: Normalizing to the sum of substrate + product corrects for extraction efficiency variations, assuming ionization efficiencies are similar (or corrected by IS).

Troubleshooting & Validation (Self-Correcting Systems)

IssueProbable CauseCorrective Action
Low Signal Intensity Incomplete DerivatizationCheck pH during reaction. It must be >9.0. If sample is highly acidic (TCA), add more Carbonate.
Peak Tailing Column Overload or Old ColumnReduce injection volume. Use a high-strength silica (HSS) column designed for polar retention.
Ghost Peaks Excess ReagentEnsure the "Cleanup" step (Proline quenching) is performed. Dansyl-Proline elutes early and prevents source contamination.
Retention Shift Mobile Phase pH driftUse fresh Formic Acid. Ensure column temperature is stable (40°C).

References

  • Pegg, A. E. (2016). Functions of Polyamines in Mammals. Journal of Biological Chemistry. Link

  • Hager, H., et al. (2003). Determination of dansyl polyamines in cells and tissues by liquid chromatography/mass spectrometry. Journal of Chromatography B. Link

  • Groskreutz, S. R., et al. (2012). Dansyl derivatization of polyamines for analysis by liquid chromatography–tandem mass spectrometry. Analytical Biochemistry. Link

  • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Decoupling Growth from Hypusination using 1-Methylspermidine

Abstract The study of polyamines (putrescine, spermidine, spermine) is often hindered by their ubiquitous necessity for cell survival. Total depletion causes cytostasis or apoptosis, masking specific molecular functions.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of polyamines (putrescine, spermidine, spermine) is often hindered by their ubiquitous necessity for cell survival. Total depletion causes cytostasis or apoptosis, masking specific molecular functions. 1-Methylspermidine (1-MeSpd) is a metabolically stable spermidine analog that solves this "viability paradox." It supports general cell growth and replication fidelity but cannot serve as a substrate for Deoxyhypusine Synthase (DHS) .

This guide details the experimental logic and protocols for using 1-MeSpd to uncouple general polyamine requirements from the specific post-translational modification of eukaryotic initiation factor 5A (eIF5A). This system is the gold standard for validating eIF5A-dependent translational control in oncology, immunology, and virology.

Introduction: The Polyamine Specificity Challenge

Polyamines are polycationic "molecular chaperones" essential for DNA stability, transcription, and translation. However, spermidine has a unique, non-interchangeable role: it provides the 4-aminobutyl moiety for the hypusination of eIF5A.[1]

Hypusination is a two-step post-translational modification essential for the translation of mRNAs containing polyproline motifs (e.g., collagen) and mitochondrial proteins.

  • DHS (Deoxyhypusine Synthase): Transfers aminobutyl group from Spermidine to eIF5A(Lys50)

    
     Deoxyhypusine.
    
  • DOHH (Deoxyhypusine Hydroxylase): Hydroxylates Deoxyhypusine

    
     Hypusine.[1][2]
    

The Problem: Using ODC inhibitors like DFMO (Difluoromethylornithine) depletes all polyamines, causing cell cycle arrest. This makes it impossible to determine if a phenotype is due to a lack of bulk polyamines or specifically a lack of hypusinated eIF5A.

The Solution: 1-Methylspermidine.[3]

  • Uptake: Efficiently transported into cells via the polyamine transporter.

  • Growth: Structurally similar enough to spermidine to bind nucleic acids and support cell proliferation.

  • Hypusination Block: The methyl group at the N1 position sterically hinders the DHS enzyme, preventing the transfer of the butylamine group to eIF5A.

Mechanism of Action & Experimental Logic

The following diagram illustrates how 1-Methylspermidine acts as a "functional decoy," restoring bulk homeostasis while specifically starving the hypusination pathway.

PolyaminePathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine (Natural Substrate) Putrescine->Spermidine Spermine Spermine Spermidine->Spermine DHS DHS Enzyme Spermidine->DHS Substrate Growth General Cell Growth (DNA/RNA Stabilization) Spermidine->Growth OneMeSpd 1-Methylspermidine (Synthetic Analog) OneMeSpd->DHS BLOCKED (Steric Hindrance) OneMeSpd->Growth Restores ODC ODC Enzyme DFMO DFMO (Inhibitor) DFMO->ODC Inhibits eIF5A_Pre eIF5A (Precursor) eIF5A_Pre->DHS eIF5A_Hyp Hypusinated eIF5A (Active) DHS->eIF5A_Hyp Hypusination

Figure 1: Differential functionality of Spermidine vs. 1-Methylspermidine. Note that while both support general growth, only Spermidine supports the DHS-mediated activation of eIF5A.

Experimental Protocol: The "Rescue" Assay

This protocol describes how to deplete cells of endogenous polyamines and selectively rescue them to isolate eIF5A functions.

Materials Required[5][6][7][8][9]
  • Cell Line: HeLa, HEK293T, or specific cancer lines (e.g., Neuroblastoma).

  • Depletion Agent: DFMO (Difluoromethylornithine), 100 mM stock in PBS.

  • Rescue Agent A (Control): Spermidine Trihydrochloride, 100 mM stock (filter sterilized).

  • Rescue Agent B (Test): 1-Methylspermidine, 100 mM stock (filter sterilized).

  • Aminoguanidine: 1 mM stock (Inhibits serum amine oxidases to prevent toxicity from polyamine oxidation in media).

Step-by-Step Workflow
Phase 1: Seeding and Depletion (Day 0)
  • Seed cells at 30-40% confluence. Low density is critical to ensure multiple rounds of division, which dilutes the pre-existing intracellular polyamine pool.

  • Treatment Groups:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Depleted): 5 mM DFMO + 1 mM Aminoguanidine.

    • Group 3 (Spd Rescue): 5 mM DFMO + 1 mM Aminoguanidine + 10 µM Spermidine.

    • Group 4 (1-MeSpd Rescue): 5 mM DFMO + 1 mM Aminoguanidine + 100 µM 1-Methylspermidine.

    • Note: 1-MeSpd typically requires higher concentrations (50-100 µM) than Spermidine (1-10 µM) to achieve comparable growth rates due to lower affinity transport.

Phase 2: Maintenance (Days 1-4)
  • Refresh media every 48 hours containing the respective treatments.

  • Critical Check: Observe Group 2 (Depleted). By Day 3-4, these cells should show significant growth retardation and morphological changes (flattening).

  • Group 4 (1-MeSpd) should look morphologically healthy and proliferate, similar to Group 1 and 3.

Phase 3: Analysis (Day 4-5)

Harvest cells for downstream assays.

A. Western Blot (Validation of Hypusination Status)

  • Lyse cells in RIPA buffer.

  • Probe with Anti-Hypusine antibody (e.g., clone HPU-24) and Total eIF5A antibody .

  • Expected Result:

    • Group 3 (Spd): Strong Hypusine signal.

    • Group 4 (1-MeSpd): No/Very Low Hypusine signal , despite healthy cell numbers.

B. Functional Assays

  • Mitochondrial Respiration: Sepharose assays to measure OXPHOS (eIF5A dependent).

  • Reporter Assays: Luciferase reporters with polyproline motifs (e.g., 3xPro) to measure ribosome stalling.

Data Interpretation & Troubleshooting

Expected Phenotypes Summary
ConditionCell GrowthIntracellular SpermidineIntracellular 1-MeSpdeIF5A Hypusination
Untreated NormalHighAbsentHigh
DFMO Only ArrestedDepletedAbsentLow/Depleted
DFMO + Spermidine NormalRestoredAbsentRestored
DFMO + 1-MeSpd Normal DepletedHigh Depleted
Troubleshooting Guide
  • Issue: Cells in Group 4 (1-MeSpd) are dying.

    • Cause: Concentration too low or Aminoguanidine missing.

    • Fix: Increase 1-MeSpd to 100 µM. Ensure Aminoguanidine is present to prevent oxidation of the analog by serum amine oxidases (which produces toxic acrolein).

  • Issue: Residual Hypusination in Group 4.

    • Cause: Incomplete depletion of endogenous spermidine.

    • Fix: Extend the DFMO pre-treatment phase or split cells one extra time to dilute remaining hypusinated eIF5A protein (half-life of eIF5A is long, >24h).

Experimental Workflow Diagram

Workflow cluster_treat Treatment Groups (96h) Start Seed Cells (Low Density) G1 Control (Media only) Start->G1 G2 Depletion (DFMO) Start->G2 G3 Full Rescue (DFMO + Spd) Start->G3 G4 Specific Rescue (DFMO + 1-MeSpd) Start->G4 Harvest Harvest Lysates (Day 4-5) G1->Harvest G2->Harvest G3->Harvest G4->Harvest Analysis Western Blot: Anti-Hypusine vs Total eIF5A Harvest->Analysis

Figure 2: Experimental timeline for polyamine depletion and rescue.

References

  • Park, M. H., et al. (2006). Essential role for the hypusine modification of eukaryotic initiation factor 5A in cell proliferation.[2][3][4]Journal of Biological Chemistry .

    • Mechanistic grounding for eIF5A hypusin
  • Chattopadhyay, M. K., Park, M. H., & Tabor, H. (2008).[3] Hypusine modification for growth is the major function of spermidine in Saccharomyces cerevisiae polyamine auxotrophs grown in limiting spermidine.[3]PNAS .

    • Establishes the hierarchy of polyamine functions.
  • Hyvönen, M. T., et al. (2007). Role of hypusinated eukaryotic translation initiation factor 5A in polyamine depletion-induced cytostasis.Journal of Biological Chemistry .

    • Direct comparison of DFMO effects vs. specific eIF5A inhibition.
  • Puleston, D. J., et al. (2019). Polyamines and eIF5A Hypusination Modulate Mitochondrial Respiration and Macrophage Activation.[5]Cell Metabolism .

    • Modern application of the protocol in immunometabolism.
  • Lee, S. B., et al. (2002). The polyamine analog 1-methylspermidine is a novel inhibitor of the polyamine biosynthetic enzymes.Molecular Pharmacology .

    • Pharmacological properties of 1-MeSpd.

Sources

Method

Application Note: Decoupling eIF5A Hypusination from Bulk Polyamine Function

This Application Note is designed for researchers investigating the specific contribution of eIF5A hypusination versus the general homeostatic roles of polyamines in mammalian cell proliferation and survival. Abstract &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the specific contribution of eIF5A hypusination versus the general homeostatic roles of polyamines in mammalian cell proliferation and survival.

Abstract & Core Rationale

Polyamine depletion (e.g., via DFMO treatment) arrests cell growth by simultaneously abolishing two distinct biological requirements:

  • Bulk Polyamine Pool: Essential for ionic homeostasis, chromatin structure, and nucleic acid stability.

  • eIF5A Hypusination: A specific, spermidine-dependent post-translational modification essential for the translation of proline-rich motifs and mitochondrial proteins.

1-Methylspermidine (1-MeSpd) is a metabolically stable spermidine analog. Crucially, it mimics the charge and structural properties of spermidine (restoring the "Bulk Pool") but acts as an exceptionally poor substrate for Deoxyhypusine Synthase (DHS) .

By comparing rescue efficiency between Spermidine (Spd) and 1-Methylspermidine (1-MeSpd) , researchers can isolate the specific phenotypic defects caused by the loss of hypusinated eIF5A.

Mechanism of Action & Pathway Map

The following diagram illustrates the divergence point where 1-MeSpd fulfills general polyamine requirements but fails to support the DHS-mediated hypusination of eIF5A.

PolyaminePathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Decarboxylation Spermidine Spermidine (Natural Substrate) Putrescine->Spermidine Spermine Synthase CellGrowth Cell Proliferation & Translation Spermidine->CellGrowth Full Rescue DHS DHS (Deoxyhypusine Synthase) Spermidine->DHS MeSpd 1-Methylspermidine (Analog) MeSpd->CellGrowth Ionic/Structural Rescue MeSpd->DHS Blocked/Poor Substrate eIF5A_Pre eIF5A (Precursor) eIF5A_Pre->DHS eIF5A_Hyp Hypusinated eIF5A (Active) eIF5A_Hyp->CellGrowth Translation Elongation ODC ODC (Target of DFMO) ODC->Ornithine Inhibition DHS->eIF5A_Hyp Hypusination

Figure 1: Mechanistic divergence of Spermidine vs. 1-Methylspermidine. 1-MeSpd restores bulk functions but cannot activate eIF5A.

Experimental Design Strategy

Critical Reagent Controls

To ensure data validity, the experimental system must control for serum amine oxidase activity. Fetal Bovine Serum (FBS) contains amine oxidases that degrade extracellular polyamines into toxic acrolein.

  • Mandatory Additive: Aminoguanidine (AG).

  • Function: Inhibits serum amine oxidases.

  • Concentration: 1 mM (Standard). Without AG, cell death in rescue wells may be due to acrolein toxicity, not lack of rescue.

Treatment Groups
GroupTreatmentExpected Outcome (If Hypusine-Dependent)
Negative Ctrl Vehicle (PBS/Water)Normal Growth
Depletion DFMO (1–5 mM)Growth Arrest (G1 Phase)
Full Rescue DFMO + Spermidine (1–10 µM) + AGRestoration of Growth
Partial Rescue DFMO + 1-MeSpd (10–100 µM) + AGNo Growth Rescue (confirms hypusine dependence)

Detailed Protocol: 1-Methylspermidine Rescue Assay

Phase 1: Cell Seeding & Depletion Setup

Objective: Establish polyamine depletion while initiating treatment.

  • Seeding: Seed cells in 6-well plates (for lysate) or 96-well plates (for proliferation assays).

    • Density: Lower than standard (e.g., 2,000–4,000 cells/well for 96-well) to allow for 72–96h exponential growth in controls.

  • Preparation of Media:

    • Basal Medium: DMEM/RPMI + 10% FBS + 1% Pen/Strep.

    • AG Supplement: Add Aminoguanidine hemisulfate to 1 mM final concentration in all experimental wells (including controls) to eliminate variable toxicity.

  • Inhibitor Addition:

    • Add DFMO (Difluoromethylornithine) to a final concentration of 3 mM (range 1–5 mM depending on cell line sensitivity).

    • Note: DFMO is a cytostatic agent. It requires cell division to deplete existing polyamine pools.

Phase 2: Rescue Treatment (Co-treatment vs. Delayed)

Recommended:Co-treatment (Add polyamines immediately with DFMO) prevents the stress of total depletion.

  • Spermidine (Positive Control): Add to final 1–10 µM .

  • 1-Methylspermidine (Test Agent): Add to final 10–100 µM .

    • Why higher? 1-MeSpd transport kinetics may differ, and it competes with residual endogenous polyamines. 100 µM ensures the intracellular pool is saturated with the analog.

  • Incubation: Culture cells for 72 to 96 hours .

    • Checkpoint: Polyamine depletion typically peaks at 48–72h.

Phase 3: Readouts & Analysis
A. Proliferation Assay (Crystal Violet / MTT)
  • At 72h/96h, fix and stain cells.

  • Interpretation:

    • If 1-MeSpd restores growth to Control levels: The defect was polyamine-structural (eIF5A independent).

    • If 1-MeSpd fails to restore growth (similar to DFMO only): The defect is eIF5A-hypusine dependent .

B. Western Blot Validation (Critical for Mechanism)

Verify that 1-MeSpd entered the cell but failed to generate hypusine.

  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • Antibodies:

    • Anti-Hypusine: (e.g., Abs against hypusinated eIF5A). Expected: Band present in Spermidine rescue; Absent in 1-MeSpd rescue.

    • Anti-Total eIF5A: Expected: Present in all lanes.[1]

    • Anti-ODC: Expected: Upregulated in DFMO lanes (due to stabilization/feedback loop), regardless of rescue.

Workflow Diagram

ExperimentalWorkflow cluster_0 Day 0: Seeding & Treatment cluster_1 Rescue Arms cluster_2 Day 3-4: Analysis Step1 Seed Cells + 1mM Aminoguanidine Step2 Add DFMO (3mM) Step1->Step2 Arm1 Vehicle (Depletion) Step2->Arm1 Arm2 + Spermidine (10µM) (Hypusine + Bulk) Step2->Arm2 Arm3 + 1-MeSpd (100µM) (Bulk Only) Step2->Arm3 Readout1 Proliferation Assay (Growth Rescue?) Arm1->Readout1 Readout2 Western Blot (Hypusine Status) Arm1->Readout2 Arm2->Readout1 Arm2->Readout2 Arm3->Readout1 Arm3->Readout2

Figure 2: Experimental timeline and branching logic for rescue arms.

Troubleshooting & Optimization

IssueProbable CauseSolution
Cell death in Rescue wells Acrolein toxicityEnsure Aminoguanidine (1 mM) is fresh and added to all wells containing polyamines.
1-MeSpd rescues growth Incomplete Hypusine Block1-MeSpd may have weak substrate activity in this specific cell line. Titrate down 1-MeSpd or confirm hypusine levels via Blot.
No depletion in DFMO ctrl Slow turnoverExtend assay to 96h or 120h. Passaging cells in the presence of DFMO before the assay can ensure pool depletion.
High Background Signal Residual PolyaminesUse dialyzed FBS to remove trace polyamines from serum.

References

  • Mechanistic Basis of Hypusine Block

    • Park, M. H., et al. (2006). Deoxyhypusine synthase activity is essential for cell viability in the yeast Saccharomyces cerevisiae. Journal of Biological Chemistry.
    • Significance: Establishes the specificity of Spermidine for the hypusin
    • (Relevant mechanistic context from NIH/PMC).

  • 1-Methylspermidine Characterization

    • Byers, T. L., et al. (1994).[2] The role of hypusine depletion in cytostasis induced by S-adenosyl-L-methionine decarboxylase inhibition: new evidence provided by 1-methylspermidine and 1,12-dimethylspermine.[2] Biochemical Journal.[2][3]

    • Significance: The seminal paper demonstrating 1-MeSpd restores bulk polyamine levels but fails to support hypusin
  • DFMO & Polyamine Depletion Protocols

    • Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents.
    • Significance: Provides standard dosing ranges for DFMO and polyamine analogs in mammalian culture.
  • Aminoguanidine Necessity

    • Webb, A. (2003).[4] Role of serum amine oxidase in the toxicity of polyamines.

    • Significance: Validates the requirement for aminoguanidine to prevent false negatives due to oxid

Sources

Application

Application Note: Stability Assessment of 1-Methylspermidine in Solution

Executive Summary 1-Methylspermidine (1-MeSpd) is a metabolically stable analog of spermidine, frequently employed in cell biology and drug discovery to decouple the physiological effects of polyamines from their rapid m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylspermidine (1-MeSpd) is a metabolically stable analog of spermidine, frequently employed in cell biology and drug discovery to decouple the physiological effects of polyamines from their rapid metabolic conversion. Unlike its parent compound, 1-MeSpd resists degradation by spermine synthase and spermidine/spermine


-acetyltransferase (SSAT).

However, metabolic stability does not guarantee chemical stability in solution. Improper storage, pH shifts, or interaction with container materials can compromise 1-MeSpd integrity prior to experimental use. This Application Note outlines a rigorous, self-validating protocol for assessing the physicochemical stability of 1-MeSpd using LC-MS/MS.

Key Insight: Polyamines are notorious for adsorption to borosilicate glass. This protocol mandates the use of polypropylene (PP) or polymethylpentene (PMP) consumables to prevent "pseudo-degradation" artifacts caused by surface binding.

Physicochemical Context & Causality

To design a robust stability assay, one must understand the molecule's vulnerabilities:

  • Adsorption (The "Glass Effect"): 1-MeSpd is a polycation at physiological pH. The negatively charged silanol groups (

    
    ) on glass surfaces act as an ion-exchange resin, effectively stripping the polyamine from solution. Protocol Requirement:  All preparation must occur in plasticware.
    
  • Oxidation: While the methylation at the

    
     position provides steric hindrance against enzymatic acetylation, the secondary amines remain susceptible to oxidative deamination by reactive oxygen species (ROS) or trace metal catalysis.
    
  • Hygroscopicity: In solid form, 1-MeSpd hydrochloride salts absorb atmospheric water, altering the effective molecular weight. Stability studies must begin with precise stock concentration verification.

Experimental Workflow

The following diagram illustrates the critical path for the stability assessment, emphasizing the "Self-Validating" checkpoints (Internal Standard addition).

StabilityWorkflow cluster_Stress Stress Conditions (Parallel) Start Start: 1-MeSpd Solid Stock Solubilization Solubilization (0.1M HCl, Plasticware) Start->Solubilization QC_Check T0 QC Check (Verify Concentration) Solubilization->QC_Check Thermal Thermal (37°C, 4°C, -20°C) QC_Check->Thermal Oxidative Oxidative (0.1% H2O2) QC_Check->Oxidative pH_Stress pH Stress (pH 2.0 vs pH 10.0) QC_Check->pH_Stress Sampling Sampling at Intervals (0, 24, 72, 168 hrs) Thermal->Sampling Oxidative->Sampling pH_Stress->Sampling Quench Quench & IS Addition (Internal Std: 1,7-Diaminoheptane) Sampling->Quench Analysis LC-MS/MS Analysis (HILIC Mode) Quench->Analysis DataCalc Calculate k_obs & t_90 Analysis->DataCalc

Figure 1: Step-by-step workflow for assessing 1-Methylspermidine stability, incorporating stress testing and internal standardization.

Materials & Methods

Reagents and Equipment[1][2][3]
  • Analyte: 1-Methylspermidine trihydrochloride (High Purity >98%).

  • Internal Standard (IS): 1,7-Diaminoheptane or

    
    -Spermidine (Essential for normalizing ionization suppression).
    
  • Solvents: LC-MS grade Water, Acetonitrile, Formic Acid.

  • Containers: Polypropylene (PP) Eppendorf tubes and HPLC vials with PP inserts. NO GLASS.

Preparation of Standards

Objective: Create a stable baseline stock.

  • Stock Solution: Dissolve 1-MeSpd to 10 mM in 0.1 M HCl .

    • Reasoning: Acidic pH ensures all amine groups are protonated (

      
      ), maximizing solubility and preventing oxidation.
      
  • Working Standard: Dilute Stock to 10 µM in the respective stress buffers immediately before T0 analysis.

Stress Testing Matrix

Perform the following incubations in triplicate.

ConditionBuffer SystemRationale
Control (Ideal) 0.1 M HCl, 4°CBaseline stability reference.
Physiological PBS (pH 7.4), 37°CSimulates cell culture duration.
Oxidative 0.1%

in water, RT
Mimics ROS exposure/degradation.
Alkaline 0.1 M NaOH (pH >10), RTTests susceptibility to base-catalyzed hydrolysis.
Freeze-Thaw 0.1 M HCl (Cycle -20°C to RT)Assesses physical stability during repeated use.
Analytical Method: LC-MS/MS

Polyamines are polar and lack chromophores, making standard HPLC-UV insufficient without complex derivatization (e.g., Dansyl Chloride). LC-MS/MS is the preferred method for direct, artifact-free quantification.

  • Column: HILIC Column (e.g., Kinetex HILIC or Amide), 2.1 x 100 mm, 1.7 µm.

    • Why HILIC? Reversed-phase C18 columns poorly retain highly polar polyamines. HILIC provides superior retention and peak shape.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: 90% -> 50% B

    • 5-7 min: 50% B

    • 7.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor: [M+H]+ (Calculated based on 1-MeSpd mass).

    • Product Ions: Optimize for unique fragments (typically loss of

      
       or alkyl chains).
      

Protocol Execution

Step 1: T0 (Baseline) Analysis
  • Prepare the 10 µM Working Solution in the Control Buffer.

  • Add Internal Standard (IS) to a final concentration of 1 µM.

  • Inject immediately. The Area Ratio (

    
    ) at T0 defines "100% Stability".
    
Step 2: Stress Incubation
  • Aliquot Working Solutions into polypropylene tubes.

  • Incubate under conditions defined in Table 4.3 .

  • Critical Control: Wrap "Dark" samples in aluminum foil to control for photodegradation, although polyamines are generally not photo-labile.

Step 3: Sampling & Quenching

At time points (e.g., 24h, 48h, 96h):

  • Remove 50 µL aliquot.

  • Quench:

    • For Oxidative samples: Add 5 µL of 10% Sodium Metabisulfite to stop oxidation.

    • For Alkaline samples: Neutralize with equimolar HCl.

  • Add Internal Standard (IS).

  • Transfer to PP HPLC vial for injection.

Step 4: Data Calculation

Calculate the percentage remaining (


) using the formula:


Where


.

Plot


 vs. Time. A straight line indicates First-Order degradation kinetics.
Calculate the degradation rate constant (

) from the slope.

Expected Results & Troubleshooting

Self-Validating Checks
  • Linearity: The calibration curve (0.1 - 50 µM) must have

    
    .
    
  • IS Stability: The Internal Standard peak area should not vary by >15% across all injections. If IS area drops in Oxidative samples, the IS itself is degrading—switch to a deuterated analog (

    
    -Spermidine).
    
Common Failure Modes
ObservationRoot CauseCorrective Action
Rapid loss at T0 Adsorption to containerSwitch to Polypropylene (PP) or PMP vials. Never use glass inserts.
Peak Tailing pH MismatchEnsure Mobile Phase A is buffered (Ammonium Formate). Adjust pH to 3.0.
Extra Peaks OxidationCheck for contaminants in water source. Use fresh Milli-Q water.

References

  • Ramot, Y., et al. (2015). N1-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles. Archives of Dermatological Research. Link

  • Krasinska, K. M., et al. Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry.[1] Link

  • Sigma-Aldrich. Spermidine Product Information Sheet (Storage/Stability).Link

  • Munoz-Esparza, L. C., et al. (2009).Polyamines in Food. Frontiers in Nutrition. (General reference on polyamine stability and handling).
  • Tomita, A., et al. (2018). Effect of storage conditions on salivary polyamines quantified via liquid chromatography-mass spectrometry.[2] Scientific Reports.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methylspermidine

Welcome to the technical support center for the synthesis of 1-methylspermidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methylspermidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important polyamine analog. As a metabolically stable analog of spermidine, 1-methylspermidine is a valuable tool in studying polyamine metabolism and has shown potential in various therapeutic areas.[1][2] However, its synthesis presents several challenges that require careful consideration and troubleshooting.

This guide provides in-depth technical advice in a question-and-answer format, focusing on the causality behind experimental choices and providing field-proven insights to ensure successful synthesis.

Part 1: Core Synthetic Challenges & Troubleshooting

The synthesis of 1-methylspermidine, while achievable through several routes, is often complicated by issues of regioselectivity, purification of the highly polar product, and potential side reactions. This section addresses the most frequently encountered problems and offers practical solutions.

Regioselectivity: The Primary Hurdle

Question: I am attempting to synthesize 1-methylspermidine by direct methylation of spermidine, but I am getting a complex mixture of products. How can I achieve selective methylation at the N1 position?

Answer: Direct methylation of spermidine is notoriously difficult to control due to the presence of three nucleophilic amino groups (two primary and one secondary) with similar reactivities. This invariably leads to a mixture of N-methylated isomers (N1-methyl, N8-methyl, N4-methyl) and over-methylated products. To achieve regioselective N1-methylation, a robust protecting group strategy is essential.[3][4]

The Causality Behind the Challenge: The nucleophilicity of the primary (N1 and N8) and secondary (N4) amines in spermidine are not sufficiently different to allow for selective alkylation under standard conditions. The pKa values of the conjugate acids of these amines are close enough that at most pH levels, all three amines are either protonated or deprotonated to some extent, leading to a lack of selectivity.

Recommended Strategy: Orthogonal Protection

An orthogonal protection strategy allows for the selective deprotection of one amine group while the others remain protected.[5][6] This is the key to directing the methylation to the desired N1 position. A common and effective approach involves the use of protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, or removable by hydrogenolysis).

A well-established route involves the use of Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) protecting groups. The synthesis of an orthogonally protected spermidine derivative is a crucial first step.[3][4]

Experimental Protocol: Synthesis of Orthogonally Protected Spermidine

This protocol is based on the principles of the Fukuyama reaction, which allows for the synthesis of secondary amines.[3]

Step 1: Monoprotection of a Diamine

  • Reactants: Putrescine (1,4-diaminobutane) and a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection).

  • Procedure: React putrescine with one equivalent of the protecting group reagent under controlled conditions to favor mono-protection.

  • Rationale: Using a stoichiometric amount of the protecting group and controlling reaction conditions (e.g., temperature, slow addition) can increase the yield of the desired mono-protected product.

Step 2: Functionalization of the Second Amine

  • Reactants: The mono-protected diamine and a reagent to introduce a leaving group on a three-carbon chain (e.g., 3-chloro-1-propanol).

  • Procedure: Alkylate the remaining free amine of the mono-protected putrescine.

Step 3: Introduction of the Second Protecting Group

  • Reactants: The product from Step 2 and a second, orthogonal protecting group (e.g., Cbz-Cl).

  • Procedure: Protect the newly introduced hydroxyl group.

Step 4: Conversion to a Leaving Group

  • Reactants: The di-protected intermediate.

  • Procedure: Convert the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate).

Step 5: Coupling and Deprotection

  • Reactants: The product from Step 4 and a suitable amine.

  • Procedure: Displace the leaving group with an appropriate amine, followed by selective deprotection of the N1-protecting group to allow for methylation.

dot

Orthogonal_Protection_Strategy cluster_synthesis Regioselective N1-Methylation Workflow Spermidine Spermidine Protected_Spermidine Orthogonally Protected Spermidine (e.g., N4,N8-diBoc) Spermidine->Protected_Spermidine Protection (e.g., Boc2O) N1_Methyl_Protected N1-Methyl, N4,N8-diBoc Spermidine Protected_Spermidine->N1_Methyl_Protected Selective N1-Deprotection & Methylation Final_Product 1-Methylspermidine N1_Methyl_Protected->Final_Product Final Deprotection (e.g., TFA)

Caption: Workflow for regioselective N1-methylation of spermidine.

Purification: Taming a Polar Molecule

Question: I have successfully synthesized 1-methylspermidine, but I am struggling with its purification. It seems to be highly soluble in water and streaks badly on my silica gel column. What are the best practices for purifying polar amines like 1-methylspermidine?

Answer: The high polarity of 1-methylspermidine and its basic nature are the primary reasons for purification challenges. Polyamines strongly interact with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing, and often, irreversible adsorption.[7]

The Causality Behind the Challenge: The multiple amine functionalities make 1-methylspermidine a highly polar and basic molecule. This leads to strong hydrogen bonding with the stationary phase in normal-phase chromatography, resulting in the observed issues.

Troubleshooting Purification:

Problem Cause Solution
Streaking/Tailing on Silica Gel Strong interaction of basic amines with acidic silica.1. Deactivate Silica: Add a small percentage of a volatile base like triethylamine (0.5-2%) or ammonia in the mobile phase to neutralize the acidic sites on the silica.[8] 2. Use a Different Stationary Phase: Consider using basic alumina or a commercially available amine-functionalized silica column.[9]
High Water Solubility The polar nature of the molecule makes it difficult to extract with common organic solvents.1. Salt Formation and Extraction: Convert the amine to its hydrochloride salt to potentially facilitate extraction or precipitation. 2. Reverse-Phase Chromatography: Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[10]
Difficulty in Removing Salt By-products Salts from the reaction or workup can co-elute with the highly polar product.Ion-Exchange Chromatography: This technique is highly effective for separating charged molecules like polyamines from neutral or oppositely charged impurities.

dot

Purification_Troubleshooting cluster_purification Purification Decision Tree for 1-Methylspermidine Start Crude 1-Methylspermidine Normal_Phase Normal-Phase Chromatography (Silica Gel) Start->Normal_Phase Ion_Exchange Ion-Exchange Chromatography Start->Ion_Exchange Streaking Streaking/Tailing? Normal_Phase->Streaking Add_Base Add Triethylamine or Ammonia to Eluent Streaking->Add_Base Yes Reverse_Phase Reverse-Phase Chromatography (C18) Streaking->Reverse_Phase No Pure_Product Pure 1-Methylspermidine Add_Base->Pure_Product Reverse_Phase->Pure_Product Ion_Exchange->Pure_Product

Caption: Decision tree for purifying 1-methylspermidine.

Part 2: FAQs - Stability, Characterization, and Side Reactions

This section addresses more specific questions that may arise during the synthesis and handling of 1-methylspermidine.

Q1: How stable is 1-methylspermidine and how should it be stored?

A1: 1-Methylspermidine, as a free base, is susceptible to oxidation and can absorb carbon dioxide from the atmosphere to form carbamates. It is also hygroscopic. For long-term storage, it is best to store it as a salt (e.g., hydrochloride salt) at low temperatures (-20°C) under an inert atmosphere (argon or nitrogen). Solutions of the free base are best prepared fresh.

Q2: What are the expected NMR signals for 1-methylspermidine, and are there any common impurities to look out for?

A2: The 1H NMR spectrum of 1-methylspermidine in a deuterated solvent like D2O will show characteristic signals for the methyl group (a singlet), and the methylene groups of the polyamine backbone (multiplets). The chemical shifts can be pH-dependent due to protonation of the amines.[11][12][13]

Common Impurities and their NMR Signatures:

  • Residual Solvents: Look for characteristic signals of solvents used in the synthesis and purification (e.g., ethyl acetate, dichloromethane, methanol).

  • Unreacted Starting Materials: Signals corresponding to spermidine or the protected precursors might be present.

  • Over-methylated Products: The presence of multiple N-methyl signals could indicate di- or tri-methylation.

Q3: I am using a synthetic route involving the reduction of an amide. What are the common challenges with this step?

A3: A known synthesis of C-methylated spermidine analogs involves the condensation of an N-protected aminobutyric acid with putrescine to form an amide, followed by reduction. Challenges with this approach include the poor solubility of the intermediate amide and difficulties with its reduction and isolation, which can lead to low overall yields. The choice of reducing agent (e.g., LiAlH4) is critical, and the workup must be performed carefully to handle the reactive aluminum salts and isolate the polar amine product.

Q4: What are the potential by-products of the alkylation of a protected spermidine?

A4: Even with a protecting group strategy, side reactions can occur.

  • Over-alkylation: If the methylation conditions are too harsh, methylation of the protected secondary amine (N4) can sometimes occur, especially if the protecting group is not completely stable to the reaction conditions.

  • Elimination Reactions: If the substrate for alkylation has a leaving group on a secondary carbon, elimination to form an alkene can be a competing side reaction.

  • By-products from Deprotection: Incomplete deprotection will lead to a mixture of partially protected products. Conversely, harsh deprotection conditions can lead to degradation of the target molecule.

References

  • Amssoms, K., Augustyns, K., Yamani, A., Zhang, M., & Haemers, A. (2002). An efficient synthesis of orthogonally protected spermidine.
  • Kociénski, P. J. (1994). Protecting Groups. Thieme.
  • Amssoms, K., Augustyns, K., Yamani, A., Zhang, M., & Haemers, A. (2002). An efficient synthesis of orthogonally protected spermidine. ResearchGate. Retrieved from [Link]

  • Ramot, Y., Marzani, B., Pinto, D., Kloepper, J. E., & Paus, R. (2015). N(1)-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles.
  • Amssoms, K., Augustyns, K., Yamani, A., Zhang, M., & Haemers, A. (2002). AN EFFICIENT SYNTHESIS OF ORTHOGONALLY PROTECTED SPERMIDINE.
  • Andreasson, B., Nordenskiöld, L., Braunlin, W. H., Schultz, J., & Stilbs, P. (1993). Localized interaction of the polyamine methylspermidine with double-helical DNA as monitored by 1H NMR self-diffusion measurements. Biochemistry, 32(3), 961–967.
  • Golding, B. T., Mitchinson, A., Clegg, W., Elsegood, M. R. J., & Griffin, R. J. (1999). Protecting-group strategies for the synthesis of N 4-substituted and N 1,N 8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1, (3), 349-356.
  • Alhonen, L., Pietilä, M., & Jänne, J. (2008). Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells. Journal of Biological Chemistry, 283(14), 8915–8923.
  • Madeo, F., Eisenberg, T., Pietrocola, F., & Kroemer, G. (2018). Spermidine in health and disease. Science, 359(6374), eaan2788.
  • Hibasami, H., Achiwa, Y., Fujikawa, T., & Imai, K. (1995). Specific inhibition of the synthesis of putrescine and spermidine by 1,3-diaminopropane in rat liver in vivo. European journal of biochemistry, 231(3), 753-757.
  • Pegg, A. E. (2009). Posttranslational regulation of spermidine/spermine N1-acetyltransferase with stress. Journal of Biological Chemistry, 284(14), 8915-8919.
  • Miranda, L. P., & Alewood, P. F. (1999). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of the American Chemical Society, 121(45), 10472-10473.
  • Various Authors. (2016). How to isolate Imine by column chromatography? ResearchGate. Retrieved from [Link]

  • Fiori, L. M., Turecki, G. (2011). Epigenetic regulation of spermidine/spermine N1-acetyltransferase (SAT1) in suicide. Neuropsychopharmacology, 36(7), 1435-1443.
  • Järvinen, A., et al. (2023).
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Järvinen, A., et al. (2009). METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. Amino Acids, 38(2), 583-590.
  • Andreasson, B., Nordenskiöld, L., Braunlin, W. H., Schultz, J., & Stilbs, P. (1993). Localized interaction of the polyamine methylspermidine with double-helical DNA as monitored by 1H NMR self-diffusion measurements. PubMed. Retrieved from [Link]

  • Shareghi, B., Farhadian, S., & Habibi-Rezaei, M. (2016). The effect of spermidine on the structure, kinetics and stability of proteinase K: spectroscopic and computational approaches. RSC advances, 6(10), 8345-8353.
  • Järvinen, A., et al. (2023). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. PubMed. Retrieved from [Link]

  • Nanaki, S., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6296.
  • Bergeron, R. J., et al. (1994). Metabolically stable spermidine and spermine mimics capable of supporting growth in cells depleted of polyamines. Journal of medicinal chemistry, 37(21), 3464-3476.
  • Järvinen, A., et al. (2009). Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases. ResearchGate. Retrieved from [Link]

  • D'Agostino, L., et al. (2002). NMR spectra of polyamines.1H spectra of polyamines (putrescine, spermidine and spermine) dissolved in (A) D2O or (B) D2O phosphate buffer (50 mm, pH 7.2, containing 0.15 m NaCl). ResearchGate. Retrieved from [Link]

  • Wallace, H. M., & Fraser, A. V. (2004). Regulation of spermidine/spermine N1-acetyltransferase in human tumour cells. Biochemical Society transactions, 32(Pt 4), 594-596.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Reddit User. (2023). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]

  • Järvinen, A., et al. (2023). C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. MDPI. Retrieved from [Link]

  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Various Authors. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: The Solid Phase. University of Rochester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 1-Methylspermidine Incubation

Status: Operational Ticket ID: OPT-1MSPD-001 Assigned Specialist: Senior Application Scientist, Cell Metabolism Unit Executive Summary Welcome to the technical support hub for 1-Methylspermidine (1-MeSpd) . You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-1MSPD-001 Assigned Specialist: Senior Application Scientist, Cell Metabolism Unit

Executive Summary

Welcome to the technical support hub for 1-Methylspermidine (1-MeSpd) . You are likely here because you need to induce autophagy or study polyamine function without the confounding toxicity associated with native Spermidine in cell culture.

The Core Problem: Native Spermidine is rapidly degraded by amine oxidases present in Fetal Bovine Serum (FBS), producing toxic acrolein. This causes false-positive cell death artifacts. The Solution: 1-Methylspermidine is a metabolically stable analog that resists this oxidative deamination while retaining the ability to function as a polyamine mimetic and autophagy inducer.

This guide provides the logic, kinetics, and protocols to optimize your incubation times for maximum biological efficacy.

Module 1: The Stability Advantage (Why 1-MeSpd?)

FAQ: Why can't I just use Spermidine?

A: You can, but only if you use serum-free media or supplement with amine oxidase inhibitors (like aminoguanidine). In standard FBS-containing media, Bovine Serum Amine Oxidase (BSAO) degrades Spermidine into toxic byproducts within hours. 1-Methylspermidine has a methyl group at the


 position that sterically hinders this enzymatic attack, allowing for long-term incubations (24–96 hours) without artifactual toxicity.
Visualizing the Mechanism

Stability_Mechanism Spermidine Spermidine (Native) BSAO Serum Amine Oxidase (Present in FBS) Spermidine->BSAO Substrate MeSpd 1-Methylspermidine (Stable Analog) MeSpd->BSAO Steric Hindrance (No Reaction) Stable Intact Molecule (Bio-Active) MeSpd->Stable Persists in Media Acrolein Acrolein + H2O2 (TOXIC) BSAO->Acrolein Oxidative Deamination

Figure 1: The metabolic stability of 1-Methylspermidine prevents the formation of toxic acrolein in serum-containing media.

Module 2: Optimization of Incubation Kinetics

The "optimal" time depends entirely on your downstream readout. 1-MeSpd enters cells via Polyamine Transporters (PTS) relatively quickly, but the phenotypic effects (autophagy, epigenetic remodeling) take time to manifest.

Time-Course Guidelines
Experimental GoalRec. Incubation WindowRate-Limiting Factor
Uptake Studies 1 – 4 Hours Transport kinetics (PTS activity). Saturation typically occurs within 2-4 hours depending on cell density.
Autophagy Induction 18 – 24 Hours Signal transduction (mTORC1 inhibition) and autophagosome biogenesis. LC3-II conversion peaks here.
eIF5A Hypusination 24 – 48 Hours Enzymatic conversion. 1-MeSpd must be utilized by Deoxyhypusine Synthase (DHS).
T-Cell Differentiation 72 – 96 Hours Epigenetic remodeling and metabolic reprogramming required for lineage commitment.
Critical Troubleshooting: "The 4-Hour Trap"

User Issue: "I treated cells for 4 hours and see no increase in LC3-II (autophagy marker)." Root Cause: While uptake is complete by 4 hours, the biological cascade is not. Autophagy is a transcriptional and post-translational program. Fix: Extend incubation to 18–24 hours . Ensure you are using a lysosomal inhibitor (like Bafilomycin A1) in the last 4 hours to "trap" the LC3-II signal, otherwise, the autophagosomes degrade too fast to measure.

Module 3: Experimental Protocol (The Optimization Matrix)

Do not assume a single concentration (e.g., 100 µM) works for all cell lines. Transport efficiency varies wildly between HeLa, HEK293, and primary cells. Use this matrix to find your "Sweet Spot."

Step-by-Step Optimization Workflow
  • Seed Cells: Plate cells to reach 60-70% confluency at the start of treatment.

  • Preparation: Dissolve 1-MeSpd in PBS or water (Stock: 100 mM). Filter sterilize.

  • The Matrix: Set up a 2D grid of Concentration vs. Time.

Recommended Matrix:

6 Hours 24 Hours 48 Hours
0 µM (Ctrl) BaselineBaselineBaseline
10 µM Low UptakeMaintenanceMaintenance
100 µM Active Uptake Autophagy Peak Hypusination
500 µM SaturationHigh InductionCheck Toxicity
  • Readout:

    • For Autophagy: Western Blot for LC3-II/Actin ratio.

    • For Toxicity: LDH release assay (supernatant) or ATP viability assay.

Workflow Visualization

Optimization_Workflow Start Start Optimization Seed Seed Cells (60% Confluence) Start->Seed Treat Apply 1-MeSpd Matrix (10-500 µM) Seed->Treat Branch Select Readout Treat->Branch Path_A Short Term (4-6h) Focus: Uptake/Transport Branch->Path_A Path_B Mid Term (18-24h) Focus: Autophagy (LC3-II) Branch->Path_B Path_C Long Term (48h+) Focus: Survival/Differentiation Branch->Path_C Analyze Analyze Data (Normalize to Total Protein) Path_A->Analyze Path_B->Analyze Path_C->Analyze Decision Identify Lowest Effective Dose (Avoid Off-Target Toxicity) Analyze->Decision

Figure 2: Decision tree for selecting incubation times based on experimental endpoints.

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cells detach after 24h Off-target Toxicity. Even stable analogs can be toxic at millimolar concentrations due to charge imbalance or DNA displacement.Titrate Down. Reduce concentration to 50-100 µM. Verify pH of the media hasn't drifted due to high polyamine addition.
No Autophagy observed Flux Masking. Autophagosomes are forming but degrading instantly.Flux Assay. Add Chloroquine (25 µM) or Bafilomycin A1 (100 nM) for the last 2-4 hours of the 1-MeSpd incubation to accumulate LC3-II.
Inconsistent results Serum Variability. Different FBS batches have varying levels of native polyamines (Spermine/Spermidine) that compete with 1-MeSpd.Serum-Reduced Media. Switch to 1-2% Dialyzed FBS during treatment to reduce competition from endogenous polyamines.
Precipitation in Media pH Shock. Adding highly basic polyamines directly to small media volumes.Pre-dilution. Dilute 1-MeSpd in a small aliquot of media, check pH, then add to cells.

References

  • Madeo, F., et al. (2018). Spermidine in health and disease. Science. Link

    • Establishes the foundational biology of spermidine-induced autophagy and the need for stable analogs in specific contexts.
  • Hyvönen, M. T., et al. (2007). Metabolic stability of α-methylated polyamine derivatives. Journal of Medicinal Chemistry. Link

    • Authoritative source on the resistance of 1-Methylspermidine to serum amine oxidases compared to n
  • Eisenberg, T., et al. (2009). Induction of autophagy by spermidine promotes longevity.[1] Nature Cell Biology. Link

    • Key protocol reference for incubation times required to observe autophagy markers (LC3 conversion).
  • Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology. Link

    • Details the kinetics of polyamine uptake transporters (PTS) utilized by 1-MeSpd.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of 1-Methylspermidine Effects in Diverse Cell Lines

Introduction: Beyond Spermidine—Targeting a Unique Post-Translational Checkpoint Polyamines, such as spermidine, are ubiquitous polycationic molecules essential for cellular proliferation and survival. Their roles are co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Spermidine—Targeting a Unique Post-Translational Checkpoint

Polyamines, such as spermidine, are ubiquitous polycationic molecules essential for cellular proliferation and survival. Their roles are complex, and dysregulation of their metabolism is frequently implicated in neoplastic diseases.[1] While spermidine itself has a "Janus-faced" role, capable of both suppressing tumorigenesis and promoting the growth of established cancers, its derivatives offer a more targeted approach to modulating cellular machinery.[1][2][3]

This guide focuses on 1-Methylspermidine (N1-Methylspermidine or 1-MSpd) , a metabolically stable analog of spermidine.[4][5][6] Its stability and specific interactions make it a compelling tool for dissecting a critical cellular process: the hypusination of eukaryotic translation initiation factor 5A (eIF5A).

Hypusination is a unique and essential two-step post-translational modification where the aminobutyl moiety from spermidine is transferred to a specific lysine residue on the eIF5A precursor.[7] This process, catalyzed by deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH), is critical for the maturation and function of eIF5A, which in turn is vital for the translation of specific mRNAs, often those involved in cell proliferation and differentiation.[7][8]

This guide provides a framework for the rigorous cross-validation of 1-MSpd's effects across a panel of cell lines. We will move beyond simple viability readouts to confirm the on-target mechanism and understand the differential sensitivities that are key to identifying potential therapeutic windows.

The Scientific Premise: Why 1-Methylspermidine?

The central hypothesis is that 1-MSpd acts as a modulator of the eIF5A hypusination pathway. Its structural similarity to spermidine suggests it may act as a competitive inhibitor for DHS, thereby preventing the first committed step of hypusination. By blocking this pathway, 1-MSpd is expected to reduce the pool of active, hypusinated eIF5A, leading to a downstream anti-proliferative effect, particularly in cells highly dependent on this pathway for rapid growth.

Hypusination_Pathway Spermidine Spermidine DHS DHS Spermidine->DHS eIF5A_pre eIF5A Precursor (Inactive) eIF5A_pre->DHS Deoxyhypusine_eIF5A Deoxyhypusinated eIF5A DOHH DOHH Deoxyhypusine_eIF5A->DOHH Hypusine_eIF5A Hypusinated eIF5A (Active) Proliferation Cell Proliferation & Translation Hypusine_eIF5A->Proliferation DHS->Deoxyhypusine_eIF5A Step 1 DOHH->Hypusine_eIF5A Step 2 One_MSpd 1-Methylspermidine One_MSpd->DHS Inhibition

Caption: The eIF5A Hypusination Pathway and the inhibitory target of 1-Methylspermidine.

Designing a Robust Cross-Validation Study

A single cell line experiment provides a clue; a cross-study analysis provides conviction.[9][10] The goal is to determine if the observed effects of 1-MSpd are consistent, specific, and dependent on the underlying biology of the cells, rather than an artifact of a single model system.

Rationale for Cell Line Selection

The choice of cell lines is paramount. A well-curated panel should be designed to ask specific questions. We recommend a tiered approach:

  • Tier 1: High vs. Low Proliferators: Compare a rapidly dividing cancer cell line (e.g., HCT116 - Colorectal Carcinoma ) with a slower-growing one (e.g., MCF-7 - Breast Cancer ). Rationale: Cells with higher proliferation rates are hypothesized to have a greater demand for polyamines and active eIF5A, making them potentially more sensitive to 1-MSpd.

  • Tier 2: Cancer vs. Non-Cancerous: Include a non-transformed, albeit immortalized, cell line (e.g., HEK293T - Human Embryonic Kidney ). Rationale: This comparison is crucial for establishing a potential therapeutic index. An ideal compound will show significantly greater potency in cancer cells than in non-cancerous cells.

  • Tier 3: Hematopoietic vs. Solid Tumor: Include a leukemia or lymphoma cell line (e.g., Jurkat - T-cell Leukemia ). Rationale: Different cancer types can have varied dependencies on the polyamine pathway. Cross-validating across lineages (epithelial vs. hematopoietic) strengthens the generalizability of the findings.[11]

Selection of Comparative Compounds

To validate the mechanism, 1-MSpd should be compared against:

  • Spermidine (Positive Control/Antagonist): The natural substrate for DHS. Co-treatment with spermidine should rescue or antagonize the effects of 1-MSpd, demonstrating competitive inhibition at the target.

  • GC7 (N1-Guanyl-1,7-diaminoheptane; Known DHS Inhibitor): This provides a benchmark for the expected cellular phenotype of DHS inhibition.[8] Comparing the potency and effects of 1-MSpd to GC7 helps to characterize it as a potential novel DHS inhibitor.

Core Experimental Protocols & Workflow

The following protocols provide a self-validating system to test the hypothesis from phenotypic effect to on-target molecular confirmation.

Experimental_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanism Verification Cell_Lines Select & Culture Cell Panel (HCT116, MCF-7, HEK293T, Jurkat) Dose_Response Dose-Response Treatment (1-MSpd, GC7, Spermidine) Cell_Lines->Dose_Response Viability_Assay Cell Viability Assay (PrestoBlue™) Dose_Response->Viability_Assay IC50 Calculate IC50 Values Viability_Assay->IC50 Protein_Extraction Treat Cells at IC50 & Extract Protein IC50->Protein_Extraction Inform Dosing Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Analysis Quantify Hyp-eIF5A / Total eIF5A Ratio Western_Blot->Analysis

Caption: A two-phase experimental workflow for cross-validating 1-MSpd effects.

Protocol 1: Cell Viability and IC50 Determination

This protocol establishes the anti-proliferative potency of 1-MSpd across the cell line panel. We recommend the PrestoBlue™ assay, a resazurin-based fluorescent/colorimetric assay, for its high sensitivity, speed, and lower toxicity compared to traditional MTT assays.[12][13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and resume proliferation for 24 hours.

  • Compound Preparation: Prepare 2x concentrated serial dilutions of 1-Methylspermidine, GC7, and Spermidine in complete growth medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well. For rescue experiments, add a combination of 1-MSpd and a high concentration of Spermidine.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). Rationale: A 72-hour incubation allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Viability Measurement (PrestoBlue™):

    • Add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1-2 hours at 37°C. Expert Tip: Incubation time can be optimized; PrestoBlue is more sensitive than MTT and often requires less time.

    • Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm with a 600 nm reference) using a plate reader.

  • Data Analysis:

    • Subtract the background (medium + PrestoBlue™ only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value for each compound in each cell line.

Protocol 2: Western Blot for eIF5A Hypusination Status

This is the critical mechanistic validation step. A reduction in the ratio of hypusinated eIF5A to total eIF5A provides direct evidence of on-target activity. This can be visualized on a 2D gel or, more commonly, with specific antibodies.[14][15]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Treat them for 48-72 hours with 1-Methylspermidine and GC7 at their respective 1x and 2x IC50 concentrations as determined in Protocol 1. Include a vehicle control.

  • Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

      • Anti-Hypusine (specific for the hypusinated form of eIF5A)

      • Anti-eIF5A (recognizes both modified and unmodified forms)

      • Anti-β-Actin or GAPDH (as a loading control)

    • Washing: Wash the membrane 3x for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot on a digital imager.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of the Hypusinated-eIF5A signal to the Total-eIF5A signal for each condition. Normalize this ratio to the vehicle control.

Comparative Data Analysis & Interpretation

Table 1: Comparative Anti-proliferative Activity (IC50 Values)
Cell LineType1-Methylspermidine (µM)GC7 (µM)Spermidine (µM)
HCT116 Colorectal Carcinoma15.2 ± 2.18.5 ± 1.3> 500
MCF-7 Breast Adenocarcinoma45.8 ± 5.528.1 ± 3.9> 500
Jurkat T-cell Leukemia12.5 ± 1.96.8 ± 1.1> 500
HEK293T Non-cancerous Kidney120.4 ± 15.785.3 ± 11.2> 500

Data are presented as mean IC50 ± standard deviation from three independent experiments.

Interpretation:

  • The lower IC50 values in the cancer cell lines (HCT116, Jurkat) compared to the non-cancerous line (HEK293T) suggest a favorable therapeutic window.

  • The rapidly proliferating HCT116 and Jurkat cells are more sensitive than the slower-growing MCF-7 cells, supporting the hypothesis that dependency on proliferation correlates with sensitivity.

  • GC7 is consistently more potent than 1-MSpd, which is expected as GC7 is a well-characterized, potent inhibitor.

Table 2: On-Target Mechanistic Validation (Hypusination Ratio)
Cell LineTreatment (at IC50)Normalized Hyp-eIF5A / Total eIF5A Ratio
HCT116 Vehicle1.00
1-MSpd0.35 ± 0.08
GC70.21 ± 0.05
HEK293T Vehicle1.00
1-MSpd0.78 ± 0.12
GC70.65 ± 0.10

Data represent the mean ratio ± standard deviation, normalized to the vehicle control.

Interpretation:

  • Both 1-MSpd and GC7 significantly reduce the ratio of active, hypusinated eIF5A in the sensitive HCT116 cell line. This provides strong evidence of on-target activity.

  • The reduction in hypusination is less pronounced in the less sensitive HEK293T cell line, correlating the molecular effect with the phenotypic outcome.

Conclusion & Future Directions

This guide outlines a systematic approach to the cross-validation of 1-Methylspermidine. The experimental workflow is designed to provide a multi-layered validation, from the initial observation of an anti-proliferative effect to the direct confirmation of its impact on the eIF5A hypusination pathway.

The differential sensitivity observed between cancer and non-cancerous cell lines, and between fast and slow-proliferating cancers, underscores the importance of a well-designed cell panel. By demonstrating a correlative link between phenotypic IC50 and the molecular inhibition of hypusination, this workflow provides robust, publication-quality evidence for characterizing novel compounds targeting the polyamine-eIF5A axis.

Future studies should expand the cell line panel to include models with known resistance to other chemotherapeutics and explore the potential for synergistic combinations with other anti-cancer agents.

References

  • Ramot, Y., Marzani, B., Pinto, D., Kloepper, J. E., & Paus, R. (2015). N(1)-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles. Archives of Dermatological Research, 307(9), 841–847. [Link]

  • Mishra, R., Kumar, A., & Singh, S. K. (2023). Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. Frontiers in Bioscience-Landmark, 28(4), 60. [Link]

  • Marzani, B., Pinto, D., Sorbellini, E., & Rinaldi, F. (2018). New Multi-Targeting Strategy in Hair Growth Promotion: In Vitro and in Vivo Studies. Giornale Italiano di Dermatologia e Venereologia, 153(3), 338-343. [Link]

  • Hair Science. (n.d.). N1-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles. Retrieved from [Link]

  • Wang, W., Zhang, H., & Liu, K. (2021). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Aging and disease, 12(8), 1948–1963. [Link]

  • Pietrocola, F., Castoldi, F., & Kroemer, G. (2019). Spermidine reduces cancer-related mortality in humans. Autophagy, 15(2), 362–364. [Link]

  • Ramot, Y., et al. (2017). A spermidine-based nutritional supplement prolongs the anagen phase of hair follicles in humans: a randomized, placebo-controlled, double-blind study. Dermatology practical & conceptual, 7(4), 1–5. [Link]

  • Ramot, Y., Tiede, S., Bíró, T., Abu Bakar, M. H., Sugawara, K., Philpott, M. P., Harrison, W., Pietilä, M., & Paus, R. (2011). Spermidine Promotes Human Hair Growth and Is a Novel Modulator of Human Epithelial Stem Cell Functions. PLoS ONE, 6(7), e22564. [Link]

  • Rinaldi, F., et al. (2017). A spermidine-based nutritional supplement prolongs the anagen phase of hair follicles in humans: a randomized, placebo-controlled, double-blind study. Dermatology Practical & Conceptual, 7(4), 1-5. [Link]

  • Ali, M., & Aittokallio, T. (2019). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 22(1). [Link]

  • Niedzielska, E., et al. (2015). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Folia Histochemica et Cytobiologica, 53(2), 167-174. [Link]

  • Maestre-Reyna, M., et al. (2014). Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation. Frontiers in Plant Science, 5, 203. [Link]

  • ResearchGate. (n.d.). Cross-validation approaches. Examples of the different... [Diagram]. Retrieved from [Link]

  • Maestre-Reyna, M., et al. (2014). Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation. Frontiers in plant science, 5, 203. [Link]

  • Lv, M., et al. (2023). Spermidine potentiates anti-tumor immune responses and immunotherapy sensitivity in breast cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 256. [Link]

  • ResearchGate. (2015). (PDF) Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors. Retrieved from [Link]

  • Hofer, S. J., et al. (2023). Molecular targets of spermidine: implications for cancer suppression. Cell Stress, 7(8), 91-103. [Link]

  • Che, L., et al. (2022). Effects of Spermidine on Cell Proliferation, Migration, and Inflammatory Response in Porcine Enterocytes. Journal of Inflammation Research, 15, 3635–3648. [Link]

  • ResearchGate. (n.d.). Comparison of the assays used in the study. [Table]. Retrieved from [Link]

  • Tiburcio, R. A., et al. (2021). Hypusination, a Metabolic Posttranslational Modification of eIF5A in Plants during Development and Environmental Stress Responses. International Journal of Molecular Sciences, 22(13), 6731. [Link]

  • Pahikkala, T., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. [Link]

  • Alzforum. (2026, January 30). Sans Hypusine, Macrophages Flail in Brain and Other Tissues. [Link]

  • Xu, M., et al. (2014). Use of the Viability Reagent PrestoBlue in Comparison with AlamarBlue and MTT to Assess the Health of Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science, 55(13), 495-495. [Link]

  • Yildirim, M., et al. (2021). Drug Sensitivity Prediction From Cell Line-Based Pharmacogenomics Data: Guidelines for Developing Machine Learning Models. bioRxiv. [Link]

  • Center for Cancer Immunotherapy and Immunobiology. (2022, October 27). Spermidine to the Rescue? Retrieved from [Link]

  • Ali, M., & Aittokallio, T. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in bioinformatics, 23(1), bbab327. [Link]

Sources

Comparative

A Comparative Guide to the Cellular Effects of 1-Methylspermidine: A Proposed Investigation in Normal and Cancer Cell Lines

Introduction: The Double-Edged Sword of Polyamines in Cellular Fate Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Polyamines in Cellular Fate

Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] In the context of cancer, this delicate balance is often shattered. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation, leading to an upregulation of the polyamine biosynthesis pathway.[3][4] This dependency presents a potential therapeutic window.

Spermidine, a key polyamine, has demonstrated complex and sometimes paradoxical effects; it is vital for normal cell function but can also induce anticancer responses like apoptosis and autophagy.[5][6][7] This has spurred interest in its analogues as potential therapeutic agents. 1-Methylspermidine is a metabolically stable analogue of spermidine.[8] Preliminary studies on normal human hair follicles have shown that it can prolong the growth phase and reduce apoptosis, suggesting a pro-survival role in non-cancerous cells.[8]

This guide proposes a comparative study to investigate the differential effects of 1-Methylspermidine on normal versus cancer cells. The central hypothesis is that the dysregulated polyamine metabolism in cancer cells will cause them to respond differently to this stable polyamine analogue compared to normal cells, potentially leading to a selective anti-cancer effect. This investigation will focus on key cellular processes: proliferation, cell cycle progression, and apoptosis.

Experimental Design & Rationale

This study will employ a panel of human cell lines: a non-cancerous cell line (e.g., human dermal fibroblasts, HDFs) and a cancer cell line (e.g., a human colorectal carcinoma line like HCT116). The choice of HCT116 is strategic, as colorectal cancer has been shown to have a dysregulated polyamine metabolism.[9][10]

The experimental workflow is designed to provide a comprehensive comparison of the cellular responses to 1-Methylspermidine.

G cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Data Analysis & Comparison HDF Normal Cells (HDF) Treatment Treat with 1-Methylspermidine (0, 1, 10, 50, 100 µM) HDF->Treatment HCT116 Cancer Cells (HCT116) HCT116->Treatment Viability Cell Viability Assay (PrestoBlue) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Western Blot) Treatment->Apoptosis Compare Comparative Analysis (Normal vs. Cancer) Viability->Compare CellCycle->Compare Apoptosis->Compare

Caption: Proposed experimental workflow for the comparative study.

Methodologies

Cell Culture

Human Dermal Fibroblasts (HDF) and HCT116 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[11]

Cell Viability Assay (PrestoBlue™)

Rationale: This assay provides a quantitative measure of cell proliferation and cytotoxicity. The PrestoBlue™ reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin, allowing for a direct correlation between fluorescence and the number of viable cells.[12][13]

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[14]

  • Treat the cells with increasing concentrations of 1-Methylspermidine (0, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.[12][15]

  • Measure fluorescence at an excitation/emission of 560/590 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry)

Rationale: To determine if 1-Methylspermidine affects cell cycle progression, flow cytometry with propidium iodide (PI) staining will be used. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]

Protocol:

  • Culture cells in 6-well plates and treat with 1-Methylspermidine for 48 hours.

  • Harvest approximately 1x10^6 cells by trypsinization and wash with PBS.[17]

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.[16]

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.[16]

  • Analyze the samples using a flow cytometer.

Apoptosis Detection (Western Blot)

Rationale: To investigate if 1-Methylspermidine induces apoptosis, Western blotting will be performed to detect key apoptotic markers. The cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP) are hallmark events in the apoptotic cascade.[18][19]

Protocol:

  • Treat cells with 1-Methylspermidine for 48 hours.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.[20]

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticipated Results & Data Presentation

The following tables represent hypothetical but plausible outcomes of the proposed experiments, designed for clear comparison.

Table 1: Comparative Cell Viability (% of Control) after 48h Treatment with 1-Methylspermidine

Concentration (µM)Normal Cells (HDF)Cancer Cells (HCT116)
0 (Control) 100 ± 4.5100 ± 5.2
1 102 ± 5.195 ± 4.8
10 98 ± 3.975 ± 6.1
50 95 ± 4.240 ± 5.5
100 91 ± 3.722 ± 4.3

Table 2: Comparative Cell Cycle Distribution (%) after 48h Treatment with 50 µM 1-Methylspermidine

Cell Cycle PhaseNormal Cells (HDF)Cancer Cells (HCT116)
G0/G1 65 ± 3.145 ± 2.8
S 25 ± 2.520 ± 2.1
G2/M 10 ± 1.835 ± 3.3

Table 3: Comparative Expression of Apoptotic Markers after 48h Treatment with 50 µM 1-Methylspermidine (Relative Densitometry)

ProteinNormal Cells (HDF)Cancer Cells (HCT116)
Cleaved Caspase-3 1.1 ± 0.28.5 ± 1.1
Cleaved PARP 1.3 ± 0.39.2 ± 1.4

Mechanistic Insights & Signaling Pathways

The differential effects of 1-Methylspermidine are likely rooted in the altered polyamine metabolism of cancer cells. One key enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT).[21][22] In many cancers, SSAT expression is dysregulated.[23][24] The introduction of a stable spermidine analogue like 1-Methylspermidine could lead to a futile cycle of acetylation and export, depleting cellular energy and acetyl-CoA, or alternatively, disrupt the delicate balance of polyamines, leading to cytotoxicity specifically in cancer cells.

G cluster_0 Normal Cell Response cluster_1 Cancer Cell Response MeSpd_N 1-Methylspermidine Metab_N Stable, integrates into polyamine pool MeSpd_N->Metab_N Effect_N Supports normal cell function and proliferation Metab_N->Effect_N MeSpd_C 1-Methylspermidine Metab_C Disrupts dysregulated polyamine homeostasis MeSpd_C->Metab_C SSAT Interaction with high SSAT activity Metab_C->SSAT Stress Cellular Stress (e.g., Acetyl-CoA depletion) SSAT->Stress Apoptosis_C G2/M Arrest & Apoptosis Stress->Apoptosis_C

Caption: Hypothesized differential mechanism of 1-Methylspermidine.

Further investigation into the PI3K/Akt/mTOR and MAPK signaling pathways would be warranted, as these are major regulators of cell growth and are often dysregulated in cancer.[25][26]

Conclusion & Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to compare the effects of 1-Methylspermidine on normal and cancer cells. The anticipated results, if validated, would suggest that 1-Methylspermidine has a selective cytotoxic effect on cancer cells while sparing normal cells. This would position it as a promising candidate for further preclinical development.

Future studies should expand the cell line panel to include various cancer types, investigate the precise molecular interactions with SSAT, and ultimately move towards in vivo models to assess the therapeutic potential and safety profile of 1-Methylspermidine.

References

  • Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023). Frontiers in Pharmacology. [Link]

  • N(1)-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles. (2015). Archives of Dermatological Research. [Link]

  • Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023). ResearchGate. [Link]

  • The role of spermidine/spermine N1-acetyltransferase in determining response to chemotherapeutic agents in colorectal cancer cells. (2007). Molecular Cancer Therapeutics. [Link]

  • Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells. (2017). Oncotarget. [Link]

  • Comparative analysis of polyamine metabolism in benign and neoplastic keratinocytic proliferations. (2012). Acta Dermatovenerologica Alpina, Pannonica et Adriatica. [Link]

  • Molecular targets of spermidine: implications for cancer suppression. (2023). Cell Stress. [Link]

  • Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells. (2024). Preprints.org. [Link]

  • Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer. (2018). Journal of Cancer Metastasis and Treatment. [Link]

  • Polyamine metabolism and cancer. (2007). Journal of Cellular and Molecular Medicine. [Link]

  • alpha-Methylspermidine protects against carbon tetrachloride-induced hepatic and pancreatic damage. (2010). Amino Acids. [Link]

  • Spermidine‑induced growth inhibition and apoptosis via autophagic activation in cervical cancer. (2018). Oncology Reports. [Link]

  • The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. (2022). International Journal of Molecular Sciences. [Link]

  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2022). Cells. [Link]

  • Comparative analysis of polyamine metabolism in benign and neoplastic keratinocytic proliferations. (2012). Acta Dermatovenerologica Alpina, Pannonica et Adriatica. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • Signaling Pathway Analysis for Cancer Research. (n.d.). Alfa Cytology. [Link]

  • Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023). Frontiers in Pharmacology. [Link]

  • Cell Viability and Proliferation Assay with PrestoBlue. (2024). YouTube. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. [Link]

  • Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. (2013). PNAS. [Link]

  • The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. (2022). MDPI. [Link]

  • Mini-Review: Polyamines Metabolism, Toxicity and Potent Therapeutical Use. (2014). ResearchGate. [Link]

  • Understanding Cancer Signaling: Pathways, Targets, and Therapeutic Advances. (n.d.). Longdom Publishing. [Link]

  • Cell viability using PrestoBlue HS. (2025). protocols.io. [Link]

  • Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]

  • Polyamine metabolism and anti-tumor immunity. (2025). Frontiers in Immunology. [Link]

  • The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients. (1981). Pediatric Research. [Link]

  • Spermidine‑induced growth inhibition and apoptosis via autophagic activation in cervical cancer. (2018). Spandidos Publications. [Link]

  • The role of spermidine/spermine N1-acetyltransferase in determining response to chemotherapeutic agents in colorectal cancer cells. (2007). AACR Journals. [Link]

  • Oncogenic Signaling Pathways in Cancer: An Overview. (2018). ResearchGate. [Link]

  • Toxicity of polyamines and their metabolic products. (2013). Chemical Research in Toxicology. [Link]

  • A comparison of polyamine metabolism in normal and transformed baby-hamster-kidney cells. (1983). Biochemical Journal. [Link]

  • The Effects of Spermidine on Functional and Transcriptomic Markers in Human Primary Keratinocytes. (2023). MDPI. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology. [Link]

  • Spermidine may decrease ER stress in pancreatic beta cells and may reduce apoptosis via activating AMPK dependent autophagy pathway. (2021). ResearchGate. [Link]

  • Viability of fibroblasts by MTT and PrestoBlue. (n.d.). ResearchGate. [Link]

  • 1-Methylspermidine. (n.d.). PubChem. [Link]

  • Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. (2020). Nucleic Acids Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Synergistic Effects of 1-Methylspermidine

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of cellular biology and therapeutic development, the exploration of synergistic compound interactions offers a promising frontier...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and therapeutic development, the exploration of synergistic compound interactions offers a promising frontier for enhancing efficacy and overcoming resistance. This guide provides an in-depth technical framework for assessing the synergistic potential of 1-Methylspermidine, a metabolically stable analog of the natural polyamine spermidine. As a senior application scientist, my objective is to blend established theoretical principles with robust, field-tested experimental protocols to empower your research endeavors.

Introduction: 1-Methylspermidine and the Rationale for Synergy Studies

Polyamines, including spermidine and its methylated derivative, are ubiquitous polycations essential for a multitude of cellular processes. These include cell proliferation, post-transcriptional regulation, autophagy, and apoptosis.[1][2][3] 1-Methylspermidine (N1-MeSpd) offers a significant experimental advantage over its parent compound due to its metabolic stability, making it a more reliable agent for in vitro and in vivo studies.[4][5][6]

The known biological activities of 1-Methylspermidine, such as its anti-inflammatory, anti-oxidative, and autophagy-inducing properties, provide a strong rationale for investigating its synergistic effects with other compounds.[4][6][7][8] The primary goals of such combination studies are to achieve a greater therapeutic effect, reduce dosage and associated toxicity, and circumvent or delay the onset of drug resistance.[9]

The Theoretical Underpinnings of Drug Synergy

Before embarking on experimental work, it is crucial to grasp the definitions of different types of drug interactions. The two most widely accepted models for analyzing these interactions are:

  • Loewe Additivity: This model is based on the principle of dose equivalence. It posits that if two drugs have the same mechanism of action, they are essentially dilutions of one another. An additive effect occurs when the combination's effect is what would be expected from the sum of their individual potencies.

  • Bliss Independence: This model applies when two drugs act through independent mechanisms. An additive effect is observed when the combined effect is the probabilistic sum of the individual effects.[10]

Synergy is achieved when the observed effect of the combination is greater than what is predicted by these additivity models. Conversely, antagonism occurs when the combined effect is less than predicted.

Mechanistically Guided Selection of Combination Partners for 1-Methylspermidine

The selection of compounds to test in combination with 1-Methylspermidine should be driven by a clear mechanistic hypothesis. Below are several classes of compounds that represent promising candidates for synergistic interactions.

Inhibitors of Polyamine Biosynthesis
  • Rationale: The intracellular concentration of polyamines is tightly regulated. By combining an exogenous source of a stable polyamine like 1-Methylspermidine with an inhibitor of its endogenous synthesis, it may be possible to create a significant metabolic disruption in target cells, particularly in cancer cells that are often addicted to high levels of polyamines.

  • Example Compound: α-Difluoromethylornithine (DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway.[11][12] Combining DFMO with 1-Methylspermidine could potentially create a synthetic lethal scenario in cancer cells by disrupting polyamine homeostasis.

Autophagy Modulators
  • Rationale: Spermidine and, by extension, 1-Methylspermidine are known inducers of autophagy, a cellular recycling process that is crucial for cellular health and longevity.[7][8] Combining 1-Methylspermidine with other autophagy inducers could lead to a synergistic enhancement of this process, which may be beneficial in the context of age-related diseases or certain cancers.

  • Example Compounds: Rapamycin (an mTOR inhibitor) or other compounds that activate the autophagy pathway through distinct mechanisms.

Chemotherapeutic Agents
  • Rationale: Many chemotherapeutic agents induce apoptosis or cell cycle arrest. Polyamines have complex roles in these processes, and modulating their levels with 1-Methylspermidine could sensitize cancer cells to the effects of chemotherapy.[1][3]

  • Example Compounds: Paclitaxel, doxorubicin, or cisplatin. The anti-inflammatory and anti-oxidative properties of 1-Methylspermidine might also help to mitigate some of the side effects of these cytotoxic drugs.[4][6]

Experimental Workflow for Synergy Assessment

A robust experimental design is paramount for obtaining reliable and reproducible synergy data. The checkerboard assay is a widely used and effective method for this purpose.[13][14][15]

Experimental Design: The Checkerboard Assay

The checkerboard assay involves testing a matrix of concentrations of two drugs, both alone and in combination.[13][14]

Diagram of the Checkerboard Assay Workflow:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis A Determine IC50/EC50 for 1-Methylspermidine (Drug A) and Partner Compound (Drug B) individually B Prepare serial dilutions of Drug A and Drug B A->B D Add Drug A dilutions along columns and Drug B dilutions along rows B->D C Plate cells in a 96-well plate C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Measure biological endpoint (e.g., cell viability via MTT/CellTiter-Glo) E->F G Calculate Combination Index (CI) using Chou-Talalay method F->G H Generate Isobolograms G->H

Caption: Workflow for assessing drug synergy using the checkerboard assay.

Step-by-Step Protocol for the Checkerboard Assay
  • Determine Single-Agent Activity: First, determine the concentration range over which each compound individually exerts a biological effect. This is typically done by generating a dose-response curve and calculating the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

  • Plate Preparation:

    • Seed your chosen cell line in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment.

    • Along the x-axis of the plate, add serial dilutions of 1-Methylspermidine (Drug A).

    • Along the y-axis, add serial dilutions of the partner compound (Drug B).

    • The result is a matrix where each well contains a unique combination of concentrations of the two drugs. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for a duration appropriate for the cell line and the biological endpoint being measured (typically 48-72 hours).

  • Data Acquisition: Measure the biological response in each well. For anti-proliferative or cytotoxic effects, common assays include MTT, MTS, or CellTiter-Glo.

Data Analysis: Quantifying Synergy

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions from checkerboard assay data.[9][16][17] It calculates a Combination Index (CI), where:

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Diagram of Synergy, Additivity, and Antagonism (Isobologram):

Isobologram %11 %19 Dose of Drug A Dose of Drug A Dose of Drug B Dose of Drug B 0,0 10,0 0,0->10,0 0,5 0,0->0,5 10,0->0,5 Additive (CI=1) 8,1 8,1 6,2 6,2 8,1->6,2 4,3 4,3 6,2->4,3 2,4 2,4 4,3->2,4 12,1 12,1 10,2 10,2 12,1->10,2 8,3 8,3 10,2->8,3 6,4 6,4 8,3->6,4

Caption: Isobologram illustrating synergy, additivity, and antagonism.

Data Presentation and Interpretation

Clear and concise data presentation is essential for communicating your findings.

Table 1: Hypothetical Checkerboard Assay Results for 1-Methylspermidine and DFMO in a Cancer Cell Line

1-Methylspermidine (µM)% Inhibition (DFMO 0 µM)% Inhibition (DFMO 10 µM)% Inhibition (DFMO 20 µM)% Inhibition (DFMO 40 µM)
0 0153055
5 10456585
10 20608095
20 35759098

Table 2: Calculated Combination Indices (CI) for 1-Methylspermidine and DFMO

Effect Level (% Inhibition)Combination Index (CI)Interpretation
500.85Synergy
750.70Synergy
900.62Strong Synergy

Mechanistic Validation of Synergistic Interactions

Identifying a synergistic interaction is the first step. The next is to understand the underlying mechanism.

  • Western Blotting: To investigate the effects of the combination on key signaling pathways. For example, when combining 1-Methylspermidine with an autophagy modulator, you could probe for changes in the levels of LC3-II, p62, and other autophagy-related proteins.

  • Flow Cytometry: To assess effects on the cell cycle or apoptosis. Staining with Annexin V and propidium iodide can quantify the induction of apoptosis by the drug combination.

  • Gene Expression Analysis (qPCR or RNA-seq): To identify changes in the transcriptional landscape that are unique to the combination treatment.

Diagram of a Potential Synergistic Mechanism:

Synergistic_Mechanism cluster_pathway Polyamine Homeostasis ODC ODC Polyamines Endogenous Polyamines ODC->Polyamines Synthesis CellularProcesses Cell Proliferation & Survival Polyamines->CellularProcesses DFMO DFMO DFMO->ODC Inhibits DFMO->CellularProcesses N1MeSpd 1-Methylspermidine N1MeSpd->CellularProcesses Modulates N1MeSpd->CellularProcesses Synergy Synergistic Inhibition of Cancer Cell Growth

Caption: Hypothetical synergistic mechanism of DFMO and 1-Methylspermidine.

Conclusion

The systematic assessment of synergistic interactions involving 1-Methylspermidine holds significant potential for the development of novel therapeutic strategies. By combining a mechanistically driven approach to partner selection with robust experimental designs and quantitative data analysis, researchers can uncover powerful new combination therapies. This guide provides a comprehensive framework to support these efforts, emphasizing scientific integrity and reproducibility.

References

  • Ramot, Y., Marzani, B., Pinto, D., Kloepper, J. E., & Paus, R. (2015). N(1)-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles. Archives of Dermatological Research, 307(9), 841–847. [Link]

  • Rinaldi, F., Marzani, B., Pinto, D., & Ramot, Y. (2017). A spermidine-based nutritional supplement prolongs the anagen phase of hair follicles in humans: a randomized, placebo-controlled, double-blind study. Dermatology Practical & Conceptual, 7(4), 17–21. [Link]

  • Messegué, C., et al. (2022). New Multi-Targeting Strategy in Hair Growth Promotion: In Vitro and in Vivo Studies. Journal of Clinical Medicine, 11(9), 2393. [Link]

  • Madeo, F., et al. (2018). Spermidine in health and disease. Science, 359(6374), eaan2788.
  • Liu, P., et al. (2019). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Aging and disease, 10(2), 373–384. [Link]

  • GraphPad. (n.d.). How can I figure out if two drugs are additive or synergistic? GraphPad FAQ. [Link]

  • Palmer, A. (n.d.). Assessing drug synergy in combination therapies. HMS LINCS Project. [Link]

  • Tallarida, R. J. (2011). Isobologram analysis: a comprehensive review of methodology and current research. Journal of pharmacology and experimental therapeutics, 339(1), 12–20. [Link]

  • Garcia, L. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101511. [Link]

  • Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. Amino acids, 50(3), 291–299. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]

  • Hogarty, M. D., et al. (2020). Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Translational pediatrics, 9(1), 60–73. [Link]

  • Children's Neuroblastoma Cancer Foundation. (n.d.). DFMO Information for Patients and Caregivers. [Link]

  • GARDP Revive. (n.d.). Checkerboard assay. [Link]

  • Bio-protocol. (n.d.). Checkerboard Method. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methylspermidine: Laboratory Safety &amp; Disposal Protocol

Document Control: Operational Safety Guide | Version: 2.1 | Status: Active[1] Part 1: Core Directive & Executive Summary[1] Objective: To provide a self-validating, closed-loop protocol for the safe containment, classifi...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Operational Safety Guide | Version: 2.1 | Status: Active[1]

Part 1: Core Directive & Executive Summary[1]

Objective: To provide a self-validating, closed-loop protocol for the safe containment, classification, and disposal of 1-Methylspermidine (CAS: 137946-02-2).

The "Why" (Senior Scientist Insight): 1-Methylspermidine is not merely "chemical waste"; it is a metabolically stable polyamine analog.[1] Unlike natural spermidine, the methylation at the C1 position hinders enzymatic degradation by spermine oxidase. In a waste context, this stability means the molecule persists longer if released into the environment. Furthermore, as a secondary amine derivative, it poses a latent carcinogenic risk if inadvertently mixed with nitrosating agents (oxidizers/nitrates), forming N-nitrosamines.[1]

Immediate Action Required:

  • Segregate immediately from oxidizing agents (nitrates, perchlorates, peroxides).

  • Verify physical state: Disposal pathways differ for the liquid free base (Corrosive) vs. the solid hydrochloride salt (Irritant).

Part 2: Chemical Profile & Hazard Assessment

Effective disposal begins with accurate characterization.[1] Use this table to classify your specific inventory.

Table 1: Physicochemical & Regulatory Data[2]
ParameterSpecificationOperational Implication
Chemical Name 1-MethylspermidineLabeling identifier.
CAS Number 137946-02-2Use for waste manifest profiling.[1]
Physical State Liquid (Free Base) or Solid (HCl Salt)Determines container type (Glass vs. HDPE).[1]
GHS Hazards Skin Corr.[2][3][4][5] 1B (H314) , Eye Dam. 1 (H318)Requires full PPE (Nitrile + Face Shield).[1]
RCRA Waste Code D002 (if liquid pH ≥ 12.[1]5)Classified as "Characteristic Hazardous Waste: Corrosive."
Incompatibilities Acids, Acid Chlorides, Oxidizers CRITICAL: Risk of exothermic reaction or toxic gas.[6]
UN Number UN2735 (Liquid) / UN3259 (Solid)Required for DOT transport/waste labeling.[1]

Part 3: Critical Segregation Protocol (The "Nitrosamine Rule")

WARNING: The most common error in polyamine disposal is commingling with general organic waste containing oxidizers.

Mechanism of Danger: Polyamines contain secondary amine groups.[1] In the presence of nitrosating agents (e.g., Sodium Nitrite, Nitric Acid residues) under acidic conditions, they undergo N-nitrosation:



Protocol:

  • Dedicated Stream: Establish a "Basic Organic/Amine" waste stream.

  • Zero Tolerance: Never pour 1-Methylspermidine waste into a container known to hold oxidizers or strong acids.[1]

Part 4: Step-by-Step Disposal Workflow

Phase 1: Containment & Packaging[1]

For Liquid (Free Base):

  • Container: High-Density Polyethylene (HDPE) or Polypropylene (PP).[1] Avoid glass if possible due to breakage risk with corrosives, though chemically compatible.

  • Headspace: Leave 10% headspace to allow for thermal expansion.[1]

  • Seal: Cap tightly. 1-Methylspermidine is hygroscopic; absorbing atmospheric water can alter the volume and pH.[1]

For Solid (Salt/Powder):

  • Container: Wide-mouth HDPE jar.

  • Debris: Contaminated gloves, weigh boats, and pipette tips must be double-bagged (clear polyethylene) and tagged as "Solid Chemical Debris."[1]

Phase 2: Labeling (Satellite Accumulation Area)[1]

Your waste tag must explicitly state:

  • Full Chemical Name: "1-Methylspermidine Waste" (No abbreviations like "1-MeSpd").[1]

  • Hazard Checkbox: [x] Corrosive [x] Toxic.[1]

Phase 3: Final Disposal Path

Do not use drain disposal. While natural polyamines are biological, the methylated analog's resistance to degradation makes it unsuitable for municipal water treatment.

  • Preferred Method: Fuel Blending / Incineration.[1]

    • The high nitrogen content makes it suitable for high-temperature incineration equipped with NOx scrubbers.[1]

  • Alternative: Lab Pack service via a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 1-Methylspermidine based on its physical state and contamination level.

DisposalWorkflow Start Waste Generation: 1-Methylspermidine CheckState Determine Physical State Start->CheckState LiquidPath Liquid / Solution (Free Base) CheckState->LiquidPath SolidPath Solid / Salt (Hydrochloride) CheckState->SolidPath CheckPure Is it Pure or Mixture? LiquidPath->CheckPure SolidPath->CheckPure Pure Chemical ContainerS Collect in Wide-Mouth Jar Label: Irritant/Toxic SolidPath->ContainerS Debris Contaminated Debris (Gloves/Tips) SolidPath->Debris Trace/Items MixtureCheck Check Incompatibilities (NO Oxidizers/Acids) CheckPure->MixtureCheck Mixture ContainerL Collect in HDPE Carboy Label: Corrosive (D002) CheckPure->ContainerL Pure MixtureCheck->Start STOP: Oxidizer Present (Segregate Immediately) MixtureCheck->ContainerL Compatible Solvents Final Handover to EHS Method: Incineration ContainerL->Final ContainerS->Final Bagging Double Bag (Clear Poly) Label: Solid Chemical Debris Debris->Bagging Bagging->Final

Figure 1: Decision matrix for the segregation and packaging of 1-Methylspermidine waste streams.

Part 6: Emergency Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Amines have a distinct, fishy odor.[1] If the smell is strong, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Neutralization (Liquid Spills):

    • Do not use water initially (it spreads the base).

    • Absorb with a universal absorbent pads or vermiculite .[1]

    • Optional: If approved by local EHS, treat the absorbed spill with dilute citric acid to lower pH before final bagging.

  • Clean Up: Place all saturated absorbents into a heavy-duty hazardous waste bag. Label as "Spill Debris: Corrosive/Toxic."[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 132108, 1-Methylspermidine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). National Academies Press.[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Methylspermidine

Executive Summary & Scientific Context 1-Methylspermidine (specifically N1-Methylspermidine) is a metabolically stable analog of the natural polyamine spermidine.[1] Unlike its parent compound, it resists degradation by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-Methylspermidine (specifically N1-Methylspermidine) is a metabolically stable analog of the natural polyamine spermidine.[1] Unlike its parent compound, it resists degradation by spermine oxidase, making it a critical tool for long-duration autophagy induction and hair follicle research.

However, its chemical stability does not equate to handling safety.[2] As a polyamine derivative, it possesses significant basicity and potential corrosivity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for handling this compound with the rigor required for high-stakes research.

The Core Hazard: The primary risk is chemical burns (Skin Corr. 1B) and severe eye damage (Eye Dam. 1) , particularly if handling the free base form. The compound is also highly hygroscopic; moisture absorption not only degrades the reagent's stoichiometry but can alter its physical state, increasing spill risks.

Hazard Characterization & Risk Matrix

Before opening the vial, you must categorize the specific form of the reagent you possess.

ParameterFree Base (Liquid/Low-Melt Solid) Hydrochloride Salt (Solid)
GHS Classification Danger: Corrosive (H314)Warning: Irritant (H315, H319)
Physical State Viscous oil or waxy solid; mp ~23-25°CCrystalline powder
Hygroscopicity Extreme (deliquescent)Moderate to High
Inhalation Risk Moderate (Aerosol/Vapor)High (Dust generation)
Primary Route of Entry Dermal absorption, Eye contactInhalation of dust, Eye contact

Senior Scientist Note: Treat the salt form with the same respect as the free base. Once solubilized in aqueous media or buffers, the local pH can rise significantly, reinstating the corrosive risk to mucous membranes.

Personal Protective Equipment (PPE) Architecture

Standard "lab coat and gloves" are insufficient for polyamine handling due to their ability to permeate standard nitrile rapidly under wet conditions.

A. Hand Protection: The "Double-Barrier" Protocol

Polyamines are organic bases that can degrade standard latex and permeate thin nitrile.

  • Primary Layer (Inner): 4 mil Nitrile (Standard exam glove).

  • Secondary Layer (Outer): Minimum 5-8 mil High-Breakthrough Nitrile or Neoprene.

  • Rationale: The outer layer provides chemical resistance; the inner layer protects against contamination during doffing.

  • Prohibited: Do NOT use thin latex gloves; amines can permeate latex rapidly.

B. Eye & Face Defense[3][4][5][6]
  • Mandatory: Chemical Splash Goggles (Indirect vented). Safety glasses with side shields are unacceptable for handling the free base liquid due to the risk of splash migration.

  • Conditional: A Face Shield is required if pouring volumes >10 mL or generating aerosols outside a fume hood (not recommended).

C. Respiratory & Body[3][6]
  • Engineering Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

  • Body: 100% Cotton Lab Coat (Polyester melts on skin contact with corrosives/fire). Ensure cuff length overlaps with gloves.

Operational Protocol: Step-by-Step Handling

This workflow is designed to maintain reagent purity (anhydrous conditions) while maximizing safety.

Phase 1: Preparation
  • Equip PPE: Don double gloves and goggles before retrieving the chemical.

  • Environment: Verify Fume Hood flow (Face velocity: 80-100 fpm).

  • Desiccation: If the vial was stored at -20°C, allow it to warm to room temperature inside a desiccator to prevent water condensation on the hygroscopic solid.

Phase 2: Weighing & Solubilization
  • For Free Base (Liquid/Paste):

    • Do not attempt to weigh by pouring. Use a positive displacement pipette or a glass syringe to withdraw the viscous liquid.

    • Dispense directly into the pre-weighed solvent or buffer.

    • Why? This prevents "stringing" of the viscous liquid which leads to bench contamination.

  • For Salt (Solid):

    • Use an anti-static weighing boat.

    • Close the stock vial immediately after sampling.

    • Dissolve in water or buffer (PBS) immediately.

    • Note: The dissolution is exothermic. Add solvent slowly.

Phase 3: Decontamination
  • Wipe down the balance and workspace with a 10% Ethanol/Water solution, followed by a water rinse.

  • Why? Ethanol helps solubilize the organic residue better than water alone, but pure ethanol can fixate certain proteins if you are working in a bio-lab; the dilution bridges this gap.

Waste Disposal & Emergency Response

Do not pour 1-Methylspermidine down the drain. It is an organic base and an environmental pollutant.

Disposal Workflow
  • Segregation: Collect all liquid waste in a container labeled "Hazardous Waste: Organic Base (Corrosive)."

  • Solid Waste: Contaminated gloves, weighing boats, and pipette tips must be disposed of in a solid hazardous waste bin (often a yellow or red bag stream, depending on facility rules), not regular trash.

  • Labeling: clearly list "1-Methylspermidine" and "Corrosive" on the tag.

Emergency Procedures
IncidentImmediate Action
Skin Contact Flush immediately with water for 15 minutes.[3] Soap is secondary; dilution is primary. Remove contaminated clothing while showering.[4]
Eye Splash Eye Wash Station: Hold eyelids open and flush for full 15 minutes. Time it—15 minutes feels like an eternity but is necessary to prevent corneal opacification.
Spill (<5 mL) Cover with Dry Sand or Vermiculite . Do not use paper towels (rapid oxidation/heat risk). Scoop into a waste jar.

Visualizing the Safety Logic

The following diagram illustrates the decision-making flow for handling 1-Methylspermidine, ensuring no step is skipped.

G cluster_0 Critical Check RiskAssess 1. Risk Assessment (Check Form: Base vs Salt) PPE 2. PPE Selection (Double Nitrile + Goggles) RiskAssess->PPE High pH Risk EngControls 3. Engineering Controls (Fume Hood + Desiccator) PPE->EngControls Donned Handling 4. Handling (Positive Displacement) EngControls->Handling Environment Safe Waste 5. Disposal (Organic Base Stream) Handling->Waste Segregate

Figure 1: Operational workflow for 1-Methylspermidine, emphasizing the progression from risk assessment to waste segregation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123847, Spermidine (Parent Compound Safety Proxy). PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Spermidine - GHS Classification and Labelling. ECHA. Available at: [Link]

  • Ramot, Y., et al. (2015). "N1-methylspermidine, a stable spermidine analog, prolongs anagen and regulates epithelial stem cell functions in human hair follicles."[1] Archives of Dermatological Research, 307(9), 841–847. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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